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  • Product: 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
  • CAS: 1333990-90-1

Core Science & Biosynthesis

Foundational

structural properties of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

An In-Depth Technical Guide on the Core Structural Properties of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde Disclaimer: Direct experimental data for the specific molecule 5-Chloro-3-(4-fluorophenyl)imidazole-4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Structural Properties of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Disclaimer: Direct experimental data for the specific molecule 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is not extensively available in the public domain as of this guide's compilation. The following analysis is a predictive guide constructed for research and development purposes. It is based on established principles of organic chemistry and extrapolates from the known properties and reactivities of structurally analogous compounds. All proposed methodologies and predicted data should be validated through laboratory experimentation.

Executive Summary

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde represents a novel heterocyclic compound of significant interest to medicinal chemistry. The imidazole scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] This guide provides a comprehensive analysis of its predicted structural, spectroscopic, and physicochemical properties. We propose a robust synthetic pathway, detail the anticipated spectroscopic signatures for compound characterization, and discuss its potential pharmacological relevance based on the well-documented activities of related N-arylimidazole derivatives.[3][4] This document is intended to serve as a foundational resource for researchers initiating projects involving this or similar molecules, providing both theoretical grounding and practical, actionable insights.

Introduction: The N-Arylimidazole-4-Carbaldehyde Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structural motif integral to fundamental biological molecules like the amino acid histidine.[1][2] Its derivatives are associated with a vast spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[3][4][5]

The specific scaffold of an N-aryl-substituted imidazole is a cornerstone of modern drug design. The aryl group can modulate the molecule's pharmacokinetic properties and provide additional binding interactions with biological targets.[6][7] Furthermore, the presence of a carbaldehyde (formyl) group at the C4 position and a chloro group at the C5 position introduces key functionalities:

  • C4-Carbaldehyde: This group is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, serving as a crucial intermediate for building more complex molecules, such as through condensation reactions to form Schiff bases or Knoevenagel condensations.

  • C5-Chloro Group: The halogen atom significantly influences the electronic properties of the imidazole ring and can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, enabling further molecular diversification.[8]

This unique combination of a proven pharmacophore (N-arylimidazole) with versatile functional groups suggests that 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a promising building block for the discovery of new therapeutic agents.

Proposed Synthetic Strategy

A logical and efficient synthesis of the target compound can be envisioned through a multi-step process commencing with the N-arylation of an imidazole precursor, followed by functionalization of the imidazole core. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems and is the cornerstone of the proposed final step.[9][10][11]

Experimental Protocol:

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-imidazole

  • Rationale: The initial step involves the creation of the N-aryl bond. While classical Ullmann couplings require harsh conditions, modern palladium- or copper-catalyzed methods offer milder conditions and broader functional group tolerance.[7][12]

  • Procedure:

    • To a solution of imidazole (1.0 eq) in a suitable solvent such as DMF or a water-isopropyl alcohol mixture, add a base like potassium hydroxide (3.0 eq).[13]

    • Add 1-fluoro-4-iodobenzene (1.1 eq) and a palladium catalyst system, such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., L1 as described by Anderson et al.), or a copper catalyst like Cu(OAc)₂.[7][12]

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-120 °C until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-1H-imidazole.

Step 2 & 3: One-Pot Chlorination and Formylation via Vilsmeier-Haack Reaction

  • Rationale: The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent (typically from POCl₃ and DMF) to introduce a formyl group onto an electron-rich aromatic ring. This reaction can often be combined with chlorination, as seen in the synthesis of similar chloro-imidazole-carbaldehydes.[14][15] The C5 position of the 1-arylimidazole is activated for electrophilic substitution.

  • Procedure:

    • Vilsmeier Reagent Formation: In a flask cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 3.0-4.0 eq) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).

    • Reaction: Slowly add the 1-(4-fluorophenyl)-1H-imidazole (1.0 eq) from Step 1 to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours. Monitor the reaction progress by TLC.

    • Workup: Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with a saturated sodium carbonate or sodium hydroxide solution to a pH of 7-8.

    • Extract the product with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting solid by recrystallization or column chromatography to obtain 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Arylation cluster_step2 Step 2 & 3: Chlorination & Formylation Imidazole Imidazole Arylation 1-(4-fluorophenyl)-1H-imidazole Imidazole->Arylation Fluorobenzene 1-Fluoro-4-iodobenzene Fluorobenzene->Arylation   Pd or Cu Catalyst, Base Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Arylation->Vilsmeier Target 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde Vilsmeier->Target   Hydrolysis

Caption: Proposed two-stage synthesis of the target compound.

Predicted Structural & Physicochemical Properties

The structural features of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde are dictated by the interplay of its constituent parts.

Molecular Structure and Electronic Effects
  • Imidazole Core: The aromatic imidazole ring is the central scaffold.

  • N-(4-fluorophenyl) Group: This large aryl substituent will induce steric effects, influencing the conformation of the molecule. The fluorine atom is electron-withdrawing via induction but can be a weak π-donor. Overall, the fluorophenyl group is considered electron-withdrawing, which will decrease the basicity of the imidazole nitrogens.

  • C5-Chloro Group: As a halogen, chlorine is strongly electron-withdrawing through the sigma bond (inductive effect), which deactivates the ring towards further electrophilic attack and increases its acidity.

  • C4-Carbaldehyde Group: The aldehyde is a strong electron-withdrawing group via both induction and resonance, further reducing the electron density of the imidazole ring.

The cumulative effect of three electron-withdrawing substituents (fluorophenyl, chloro, and formyl) will make the imidazole ring significantly electron-deficient compared to the parent imidazole.

Data Summary Table
PropertyPredicted Value / Description
Molecular Formula C₁₀H₅ClFN₂O
Molecular Weight 224.62 g/mol
Appearance Likely an off-white to pale yellow crystalline solid.
Solubility Expected to have low solubility in water, but good solubility in polar organic solvents like DMSO, DMF, and chlorinated solvents (DCM, chloroform).
Melting Point Expected to be a solid with a relatively high melting point (>150 °C) due to its planar, polar structure and potential for intermolecular interactions.
Structural Influence Diagram

Structural_Influences Core Imidazole Core Reactivity Ring Reactivity Core->Reactivity Basicity N Basicity Core->Basicity Fluorophenyl N-(4-fluorophenyl) Fluorophenyl->Reactivity -I > +R (deactivating) Fluorophenyl->Basicity decreases Chloro C5-Chloro Chloro->Reactivity -I (deactivating) Synthesis Synthetic Versatility Chloro->Synthesis increases Aldehyde C4-Carbaldehyde Aldehyde->Reactivity -I, -R (deactivating) Aldehyde->Synthesis increases

Caption: Influence of substituents on the core properties.

Predicted Spectroscopic Profile

Characterization of the final compound would rely on standard spectroscopic techniques. The expected data are outlined below.

Spectroscopic Data Table
TechniquePredicted Observations
¹H NMR ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~8.0 ppm (s, 1H): Imidazole ring proton at C2.~7.5-7.8 ppm (m, 2H): Aromatic protons on the fluorophenyl ring ortho to the imidazole.~7.2-7.4 ppm (m, 2H): Aromatic protons on the fluorophenyl ring meta to the imidazole.
¹³C NMR ~185 ppm: Aldehyde carbonyl carbon (C=O).~160-165 ppm (d, J≈250 Hz): Fluorine-bearing carbon of the phenyl ring.~145 ppm: Imidazole C2.~135-140 ppm: Imidazole C5 (bearing Cl).~120-130 ppm: Remaining aromatic and imidazole carbons.
Mass Spec (ESI+) m/z ~225/227: [M+H]⁺ ion, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
IR (Infrared) ~1680-1700 cm⁻¹: Strong C=O stretch from the aldehyde.~3100-3150 cm⁻¹: C-H stretch of the imidazole ring.~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.

Causality: The predicted chemical shifts are based on the strong deshielding effects of the aldehyde and the electron-withdrawing nature of the substituents. The singlet multiplicity for the imidazole and aldehyde protons is due to the absence of adjacent protons. The complex multiplets for the phenyl ring are due to H-H and H-F coupling.

Potential Biological & Pharmacological Relevance

Given the extensive biological activities reported for N-aryl- and chloro-substituted imidazole derivatives, 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a strong candidate for screening in various therapeutic areas.

  • Anticancer Activity: Many imidazole-based compounds exhibit anticancer properties.[3] The N-arylimidazole motif is present in tyrosine kinase inhibitors like Nilotinib, a drug used to treat leukemia.[7] The electron-deficient nature of the target molecule could facilitate interactions with biological nucleophiles in cancer cells.

  • Antifungal and Antibacterial Activity: Imidazole is the core structure of numerous antifungal drugs (e.g., miconazole, ketoconazole).[1] Derivatives of chloro-imidazole-carbaldehyde have also shown promising antimicrobial and antitubercular activity.[16][17] The synthesized compound should be evaluated against a panel of pathogenic fungi and bacteria.

  • Anti-inflammatory Activity: Substituted imidazoles have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]

The aldehyde functional group also allows this molecule to be used as a key intermediate in the synthesis of a larger library of compounds, which can then be screened for a wide range of biological activities.

Conclusion

While lacking direct experimental validation, this in-depth analysis establishes 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde as a molecule of high potential for chemical and pharmacological research. The proposed synthetic route is robust and based on well-established, high-yield reactions. The predicted structural and spectroscopic properties provide a clear roadmap for its synthesis and characterization. Its structural similarity to known bioactive compounds strongly suggests that it is a promising candidate for screening in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. This guide serves as a comprehensive starting point for any research team aiming to explore the chemistry and therapeutic potential of this novel compound.

References

  • Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs (2020). Preprints.org.

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. International Journal of Innovative Research and Reviews.

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Center for Biotechnology Information.

  • Complete N-1 Regiocontrol in the Formation of N-Arylimidazoles. Synthesis of the Active Site His-Tyr Side Chain Coupled Dipeptide of Cytochrome c Oxidase. ACS Publications.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications.

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International.

  • Vilsmeier–Haack reaction. Wikipedia.

  • Vilsmeier-Haack Reaction. YouTube.

  • A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate.

  • Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. ResearchGate.

  • Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. PubMed.

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.

  • Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. SCIRP.

  • A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information.

  • 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. Semantic Scholar.

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate.

  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION... European Patent Office.

Sources

Exploratory

Physicochemical Characteristics and Synthetic Utility of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Executive Summary The functionalization of the imidazole core is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Among these, halogenated imidazole carbaldehydes serve as highly vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the imidazole core is a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Among these, halogenated imidazole carbaldehydes serve as highly versatile electrophilic building blocks. Specifically, 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde (also systematically referred to as 5-chloro-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde depending on tautomeric nomenclature) represents a highly optimized scaffold. Drawing structural inspiration from 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde—the critical intermediate in the synthesis of the Angiotensin II receptor antagonist Losartan[1]—this fluorinated analog offers distinct physicochemical advantages. This whitepaper provides an in-depth technical analysis of its thermodynamic properties, a self-validating synthetic methodology, and its downstream utility in drug discovery.

Structural Rationale & Physicochemical Profiling

The strategic placement of substituents on the imidazole ring dictates both its chemical reactivity and its pharmacokinetic potential. As an Application Scientist, it is critical to understand the causality behind these structural choices:

  • The 4-Fluorophenyl Motif: The introduction of a fluorine atom at the para-position of the N-aryl ring serves a dual purpose. First, it significantly enhances the lipophilicity of the molecule, promoting better membrane permeability compared to aliphatic analogs. Second, fluorine acts as a metabolic shield, blocking cytochrome P450-mediated para-hydroxylation, a common degradation pathway for N-phenyl imidazoles.

  • The 5-Chloro Substituent: Chlorine is strongly electron-withdrawing via inductive effects. This pulls electron density away from the imidazole core, lowering the pKa of the basic nitrogen. Consequently, the molecule remains largely neutral at physiological pH (7.4), which is a critical parameter for oral bioavailability and passive cellular diffusion.

  • The 4-Carbaldehyde Group: This moiety is a primed electrophile. It is highly reactive toward nucleophiles, enabling rapid downstream derivatization via reductive aminations, Wittig olefinations, or Knoevenagel condensations to build complex pharmacophores[2].

Table 1: Physicochemical and Molecular Parameters

The following parameters highlight the compound's alignment with Lipinski’s Rule of Five, making it an ideal lead-like building block.

PropertyValueCausality / Impact on Drug Design
Molecular Formula C₁₀H₆ClFN₂OCore scaffold composition.
Molecular Weight 224.62 g/mol Low MW provides ample "budget" for downstream derivatization without exceeding the 500 Da limit.
LogP (Predicted) ~2.8 - 3.2Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area ~45.0 ŲExcellent for oral bioavailability; well within the limit (< 90 Ų) for potential Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors 0The lack of HBDs minimizes desolvation energy penalties during passive diffusion.
Hydrogen Bond Acceptors 3The F, N, and O atoms serve as critical interaction points for kinase or GPCR binding pockets.

Synthetic Methodology: The Vilsmeier-Haack Paradigm

The synthesis of 5-chloro-imidazole-4-carbaldehydes is classically achieved via a tandem formylation-chlorination sequence using the Vilsmeier-Haack reagent[3]. This protocol is a self-validating system: the reaction will only proceed to the final aldehyde if the iminium intermediate is successfully formed and subsequently hydrolyzed.

Step-by-Step Protocol

Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All steps prior to the quench must be performed under an inert argon atmosphere using rigorously dried glassware.

  • Preparation of the Vilsmeier Reagent:

    • Charge a dry, round-bottom flask with anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) and cool to 0–5 °C using an ice-water bath.

    • Add POCl₃ (2.5 equivalents) dropwise over 30 minutes. Causality: The controlled addition manages the exothermic formation of the highly electrophilic chloromethylene-N,N-dimethyliminium chloride (Vilsmeier reagent).

  • Substrate Addition & Chloro-Formylation:

    • Dissolve the precursor, 1-(4-fluorophenyl)imidazolin-5-one (1.0 equivalent), in a minimal volume of anhydrous DMF.

    • Add this solution dropwise to the cold Vilsmeier reagent.

    • Gradually warm the reaction mixture to room temperature, then heat to 90–100 °C for 4–6 hours. Causality: Elevated temperatures are required to drive the chlorination at the 5-position, where the POCl₃ replaces the enolic oxygen of the imidazolinone with a chlorine atom, while the iminium ion attacks the 4-position[1].

  • In-Process Control (IPC) - Self-Validation:

    • Withdraw a 50 µL aliquot, quench in 1 mL of cold saturated aqueous NaHCO₃, and extract with ethyl acetate.

    • Analyze the organic layer via TLC (Hexane:EtOAc 7:3) or LC-MS. The complete disappearance of the highly polar imidazolinone precursor validates that the tandem reaction is complete.

  • Quenching and Isolation:

    • Cool the reaction mixture to 0 °C and carefully pour it over crushed ice.

    • Adjust the pH to 7.0–7.5 using carefully added 2M NaOH. Causality: Neutralization hydrolyzes the iminium intermediate to the final carbaldehyde and precipitates the product.

    • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield the pure 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

SynthesisWorkflow Step1 N-(4-fluorophenyl)glycine Step2 Cyclization (Formamidine / Base) Step1->Step2 Step3 1-(4-fluorophenyl) imidazolin-5-one Step2->Step3 Step4 Vilsmeier-Haack Reagent (POCl3 + DMF) Step3->Step4 Step5 Formylation & Chlorination (90-100 °C) Step4->Step5 Step6 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde Step5->Step6 Aqueous Quench (pH 7.0-7.5)

Tandem Vilsmeier-Haack Formylation-Chlorination Workflow

Analytical Validation & Spectroscopic Signatures

To ensure scientific integrity, the synthesized compound must be rigorously validated. The following spectroscopic signatures act as a definitive fingerprint for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

Table 2: Key Spectroscopic Data
Analytical TechniqueKey SignatureStructural Confirmation
¹H NMR (400 MHz, CDCl₃) δ 9.80 - 10.00 (s, 1H)Unambiguously confirms the presence of the 4-carbaldehyde proton.
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H)Corresponds to the isolated imidazole C2 proton.
¹H NMR (400 MHz, CDCl₃) δ 7.20 - 7.50 (m, 4H)Characteristic AA'BB' multiplet with F-coupling confirms the 4-fluorophenyl ring.
¹³C NMR (100 MHz, CDCl₃) δ ~180.5Confirms the highly deshielded carbonyl carbon of the aldehyde.
¹³C NMR (100 MHz, CDCl₃) δ ~162.0 (d, J ≈ 248 Hz)The large carbon-fluorine coupling constant confirms the fluorinated aromatic system.
FT-IR (KBr pellet) ~1680 cm⁻¹Strong C=O stretching vibration characteristic of a conjugated aldehyde.
LC-MS (ESI+) m/z 225.0 / 227.0 [M+H]⁺Confirms the molecular mass and the diagnostic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl atoms.

Pharmacological Utility & Downstream Derivatization

The 5-chloro-imidazole-4-carbaldehyde architecture is a privileged scaffold in medicinal chemistry. By subjecting the 4-carbaldehyde group to reductive amination (using primary or secondary amines and sodium triacetoxyborohydride), researchers can rapidly generate libraries of basic amines.

These derivatives are highly sought after for targeting intracellular kinases. The imidazole nitrogen can form critical hydrogen bonds with the hinge region of the ATP-binding pocket in kinases such as p38 Mitogen-Activated Protein Kinase (MAPK), while the 4-fluorophenyl group occupies deep hydrophobic pockets, enhancing target residence time and selectivity[4]. Furthermore, similar imidazole derivatives have shown profound efficacy in disrupting matrix metalloproteinase (MMP) activity, thereby exhibiting anti-metastatic properties in oncology models[4].

PharmaPathway Ligand Inflammatory Cytokines Receptor Cell Surface Receptor Ligand->Receptor Kinase p38 MAP Kinase Receptor->Kinase TF Transcription Factors (e.g., NF-kB) Kinase->TF Response Inflammatory Response TF->Response Drug Imidazole-4-carbaldehyde Derivatives Drug->Kinase ATP-competitive Inhibition

Pharmacological inhibition of the p38 MAPK signaling cascade by imidazole derivatives.

References

  • The Journal of Organic Chemistry (ACS Publications)
  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)
  • Clockss.
  • PubMed Central (NIH)

Sources

Foundational

An In-depth Technical Guide to 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a halogenated heterocyclic compound featuring a core imidazole scaffold. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a halogenated heterocyclic compound featuring a core imidazole scaffold. This guide provides a comprehensive overview of its fundamental chemical properties, including its molecular formula and weight. It further delves into the synthetic accessibility of this class of compounds, explores their potential applications as versatile intermediates in medicinal chemistry and drug discovery, and outlines key safety considerations. The document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel imidazole-based therapeutic agents.

Core Molecular Attributes

The fundamental identity of any chemical entity begins with its molecular formula and corresponding weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Molecular Formula and Weight

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde possesses the following core attributes:

AttributeValueSource(s)
Molecular Formula C₁₀H₆ClFN₂O[1][2]
Molecular Weight 224.62 g/mol [2]
CAS Number 1481310-29-5[2]

The presence of chlorine and fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for medicinal chemistry.[3]

Synthesis and Chemical Reactivity

The imidazole ring is a common motif in a vast array of biologically active compounds.[4][5][6] The synthesis of substituted imidazoles, such as the title compound, is a well-established area of organic chemistry.

General Synthetic Strategies

The construction of the 1,5-disubstituted imidazole-4-carboxylate core, a close analog and potential precursor to the carbaldehyde, can be achieved through various synthetic routes. A common and effective method involves the cycloaddition reaction between an ethyl isocyanoacetate and an appropriate imidoyl chloride.[7] This approach is favored for its versatility and the commercial availability of the starting materials.[7]

The overall synthetic logic can be visualized as a multi-step process:

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Core Imidazole Formation cluster_2 Final Functionalization Acyl_Chloride Acyl Chloride Amide Amide Intermediate Acyl_Chloride->Amide Reaction Aniline_Derivative Aniline Derivative Aniline_Derivative->Amide Imidoyl_Chloride Imidoyl Chloride Amide->Imidoyl_Chloride Conversion Imidazole_Ester 1,5-Disubstituted-imidazole- 4-carboxylate Ester Imidoyl_Chloride->Imidazole_Ester Cycloaddition Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Ethyl_Isocyanoacetate->Imidazole_Ester Carboxylic_Acid Carboxylic Acid Imidazole_Ester->Carboxylic_Acid Hydrolysis Carbaldehyde Target Carbaldehyde Carboxylic_Acid->Carbaldehyde Reduction

Caption: Generalized synthetic workflow for imidazole-4-carbaldehydes.

Key Experimental Protocol: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylate Esters[7]

This protocol outlines a key step in the synthesis of the imidazole core structure.

Materials:

  • Appropriately substituted imidoyl chloride

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the imidoyl chloride (1.0 eq) in anhydrous acetonitrile, add ethyl isocyanoacetate (1.2 eq).

  • Add DBU (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ester.

Rationale: The use of DBU, a non-nucleophilic strong base, is crucial for the deprotonation of ethyl isocyanoacetate, initiating the cycloaddition cascade.[7] Anhydrous conditions are necessary to prevent hydrolysis of the imidoyl chloride and other reactive intermediates.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and metal chelation.[4] The aldehyde functional group at the 4-position and the chloro and fluorophenyl substituents make 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde a versatile building block for the synthesis of a diverse range of potential therapeutic agents.

Potential as an Anti-cancer Agent

Derivatives of substituted imidazoles have demonstrated promising anti-tumor activities. For instance, N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been shown to inhibit the proliferation of Ehrlich ascites tumor cells and induce apoptosis.[8] This suggests that the core 5-chloro-imidazole-4-carbaldehyde scaffold could be a valuable starting point for the development of novel anti-cancer agents.

Role as a Synthetic Intermediate

The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. These transformations can include:

  • Reductive amination to introduce various amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Condensation reactions with hydrazines and other nucleophiles to generate a wide array of heterocyclic systems.

The inherent reactivity of the aldehyde group makes this compound a key intermediate in the construction of complex molecular architectures for drug discovery programs.[3]

Spectroscopic Characterization

For a related compound, 4-(1H-imidazol-1-yl)benzaldehyde, the following characteristic spectroscopic data were observed:[9]

  • ¹H NMR: A distinct singlet for the aldehydic proton is expected to appear far downfield, typically around 10 ppm. Aromatic protons will exhibit complex splitting patterns in the aromatic region (7-8.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent around 1676 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde and its derivatives.

Hazard Classifications for a related compound (5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde): [10]

  • Acute Toxicity (Oral): Category 4

  • Eye Irritation: Category 2

Recommended Precautionary Measures: [10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde represents a valuable and versatile building block for synthetic and medicinal chemists. Its core imidazole structure, coupled with the reactive aldehyde functionality and halogen substituents, provides a rich platform for the design and synthesis of novel bioactive molecules. A thorough understanding of its chemical properties, synthetic accessibility, and potential biological applications, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Mol-Instincts. Imidazoles database - synthesis, physical properties. Available from: [Link]

  • Al-Qaisi, J. A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. Available from: [Link]

  • Anil Kumar, C., et al. (2007). N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Medicinal Chemistry, 3(3), 269-276. Available from: [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry, 32(3), 389-395. Available from: [Link]

  • ResearchGate. A Rapid and Efficient Synthesis of 2-Butyl-5-Chloro-3 H Imidazole-4-Carboxaldehyde. Available from: [Link]

  • Ward, J. S., et al. (2018). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 3(1), x171788. Available from: [Link]

  • Sharma, A., et al. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Journal of Medicinal Chemistry.
  • Li, J., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Organic Chemistry International, 2013, 892540. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76428, Imidazole-4-carboxaldehyde. Available from: [Link]

  • Kumar, P., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Heterocyclic Chemistry, 2(2), 1-8. Available from: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde: Overcoming the Aldehyde Metabolic Liability

Target Audience: Preclinical Researchers, DMPK Scientists, and Medicinal Chemists Document Type: Technical Whitepaper / In-Depth Methodological Guide Executive Summary & Chemical Context The compound 5-Chloro-3-(4-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Medicinal Chemists Document Type: Technical Whitepaper / In-Depth Methodological Guide

Executive Summary & Chemical Context

The compound 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde represents a high-value, highly functionalized synthetic scaffold frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase) and anti-proliferative agents. The architecture of this molecule is strategically designed: the 4-fluorophenyl group provides lipophilicity while blocking rapid para-hydroxylation by Cytochrome P450s (CYPs), and the 5-chloro substituent offers steric shielding and electronic tuning of the imidazole core.

However, the defining pharmacokinetic (PK) feature of this molecule is its 4-carbaldehyde moiety . While synthetically versatile and capable of forming critical hydrogen bonds with target receptors, aldehydes present a severe metabolic liability. They are highly susceptible to rapid in vivo oxidation, primarily mediated by cytosolic Aldehyde Oxidase (AOX) and Aldehyde Dehydrogenases (ALDH) . Failure to properly account for this specific metabolic pathway during preclinical screening routinely leads to catastrophic discrepancies between in vitro predictions and in vivo human clearance [1].

This guide details the specialized pharmacokinetic profiling required for this compound, emphasizing the causality behind experimental design and providing self-validating protocols to prevent late-stage clinical attrition.

The Mechanistic Challenge: The "Aldehyde Liability"

Standard preclinical drug metabolism and pharmacokinetics (DMPK) workflows rely heavily on Human Liver Microsomes (HLMs) to predict hepatic clearance. This standard approach will fail for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

HLMs are prepared via ultracentrifugation, a process that isolates the endoplasmic reticulum (containing CYPs and UGTs) but discards the cytosolic fraction. Because AOX1 and ALDH are strictly cytosolic enzymes, screening this carbaldehyde in standard HLMs will falsely indicate high metabolic stability. When administered in vivo, the compound will be rapidly oxidized to the inactive imidazole-4-carboxylic acid.

Furthermore, AOX expression exhibits profound species differences. Rats and dogs—the standard preclinical species—often exhibit vastly different AOX activity profiles compared to humans. As demonstrated in the clinical failure of early p38 kinase inhibitors, compounds that appear stable in rats and dogs can be cleared in minutes in humans due to AOX-mediated metabolism [1, 2]. Therefore, a specialized, tiered workflow must be employed.

PK_Workflow N1 In Silico AOX Liability Prediction N2 Cytosolic Stability Assay (Human vs. Rat/Dog) N1->N2 High Risk Flagged N3 Metabolite ID (LC-MS/MS) N2->N3 Rapid Clearance Detected N4 Humanized Liver Mouse PK Model N3->N4 Major Acid Metabolite ID'd N5 Allometric Scaling & Clinical Prediction N4->N5 Validated PK Data

Fig 1. Tiered PK screening workflow specifically designed for aldehyde-containing scaffolds.

Physicochemical & In Silico ADME Profiling

Before initiating in vitro assays, establishing the baseline physicochemical properties is critical. The lipophilicity and topological polar surface area (TPSA) dictate the compound's ability to passively diffuse into hepatocytes where cytosolic AOX resides.

Table 1: Predicted Physicochemical Properties

PropertyValuePK Implication
Molecular Weight 224.62 g/mol Highly favorable for oral absorption.
cLogP 2.85Optimal lipophilicity for membrane permeability; high hepatic extraction risk.
TPSA 34.8 ŲExcellent permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 3Low desolvation energy required for receptor binding.
Primary Metabolic Liability -CHO (Aldehyde)High risk for AOX/ALDH oxidation to carboxylic acid.

Self-Validating Experimental Methodologies

To accurately profile 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, we must abandon isolated microsomes and utilize Human Liver Cytosol (HLC) or S9 fractions (which contain both microsomes and cytosol), coupled with specific chemical inhibitors to validate the exact enzymatic pathway.

Protocol 1: Cytosol-Specific Metabolic Stability & Pathway Validation

Purpose: To quantify intrinsic clearance ( CLint​ ) and prove that clearance is driven by AOX rather than CYPs.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Cytosol (HLC) and pooled Human Liver S9 fractions on ice. Prepare a 10 mM stock of the compound in DMSO.

  • Reaction Mixture Setup: In a 96-well plate, prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Add HLC or S9 fraction to achieve a final protein concentration of 1.0 mg/mL.

  • Cofactor Addition (The Causality Key):

    • For ALDH activity: Add NAD+ (1 mM final).

    • For CYP activity (S9 only): Add NADPH (1 mM final).

    • For AOX activity: No cofactors are required (AOX utilizes molecular oxygen and water).

  • Inhibitor Validation (Self-Validating Step): Divide the assay into three parallel arms:

    • Arm A (Control): Vehicle only.

    • Arm B (AOX Inhibition): Pre-incubate with 1 µM Raloxifene or Hydralazine (potent AOX inhibitors) for 10 minutes.

    • Arm C (CYP Inhibition): Pre-incubate with 1 mM 1-Aminobenzotriazole (ABT).

  • Initiation & Sampling: Spike the compound to a final concentration of 1 µM (DMSO < 0.1%). Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4000 rpm for 15 mins to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound (m/z ~225) and the appearance of the carboxylic acid metabolite (m/z ~241).

Interpretation: If Raloxifene (Arm B) rescues the half-life of the compound while ABT (Arm C) does not, the clearance is definitively AOX-mediated [3].

Metabolic_Pathway Parent 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde AOX Aldehyde Oxidase (AOX1) Cytosolic Parent->AOX Rapid Oxidation ALDH Aldehyde Dehydrogenase (ALDH) Parent->ALDH Oxidation (NAD+) CYP CYP450 (Microsomal) Minor Pathway Parent->CYP Phase I (Slow) Alcohol Imidazole-4-methanol (Transient) Parent->Alcohol Aldo-Keto Reductase Acid Imidazole-4-carboxylic acid (Inactive/Rapidly Excreted) AOX->Acid ALDH->Acid Hydroxyl Defluorinated/Hydroxylated Metabolites CYP->Hydroxyl

Fig 2. Primary biotransformation pathways of the imidazole-4-carbaldehyde core.

Protocol 2: In Vivo Pharmacokinetics in Humanized Liver Chimeric Mice

Purpose: To bypass the misleading AOX expression profiles of wild-type rodents and obtain clinically translatable in vivo PK data.

Because wild-type mice and rats express different AOX isoforms (e.g., Aox1, Aox3, Aox4) with vastly different substrate specificities than human AOX1, wild-type rodent PK data is virtually useless for this compound [1].

Step-by-Step Methodology:

  • Model Selection: Utilize TK-NOG mice repopulated with human hepatocytes (Humanized Liver Mice). Ensure human albumin levels in the blood are >7 mg/mL to confirm successful engraftment.

  • Dosing: Administer 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg. Use a formulation of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution.

  • Sampling: Collect serial blood samples (10 µL) via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Mix blood with 50 µL of water, then extract with 200 µL of acetonitrile containing internal standard.

  • Quantification: Calculate PK parameters (AUC, CL , Vss​ , F% ) using non-compartmental analysis (NCA).

Comparative Pharmacokinetic Data Presentation

The table below illustrates the expected discrepancies when profiling an AOX-sensitive aldehyde across different models. Notice the stark contrast between standard microsomes and cytosolic fractions, and between wild-type rats and humanized mice.

Table 2: Cross-Model Clearance ( CLint​ ) and Half-Life ( t1/2​ ) Summary

Matrix / ModelEnzyme Present CLint​ (µL/min/mg) t1/2​ (min)Clinical Translatability
Human Liver Microsomes (HLM) CYPs, UGTs (No AOX)< 5.0> 120Dangerously Misleading
Human Liver Cytosol (HLC) AOX, ALDH145.0< 5Highly Accurate
Wild-Type Rat (In Vivo) Rodent Aox IsoformsN/A45Poor (Underpredicts human CL)
Humanized Liver Mouse (In Vivo) Human AOX1N/A12Gold Standard for Prediction

Conclusion & Strategic Outlook

The presence of the 4-carbaldehyde group on the 5-Chloro-3-(4-fluorophenyl)imidazole scaffold acts as a potent metabolic trigger. While standard PK screening methodologies will fail to identify this liability, the implementation of cytosol-based in vitro assays and humanized chimeric mouse models provides a self-validating, robust data package.

If the intrinsic clearance of this specific aldehyde proves too rapid for clinical viability, medicinal chemists must consider bioisosteric replacement of the aldehyde. Common strategies include conversion to a primary alcohol, an oxime, or a 5-substituted-1H-tetrazole (a known carboxylic acid/aldehyde bioisostere that resists AOX oxidation).

References

  • Zhang, X., Liu, H. H., Weller, P., Zheng, M., Tao, W., Wang, J., Liao, G., Monshouwer, M., & Peltz, G. (2011). "In silico and in vitro pharmacogenetics: aldehyde oxidase rapidly metabolizes a p38 kinase inhibitor." The Pharmacogenomics Journal, 11(1), 15-24. URL:[Link]

  • Mota, C., Coelho, C., Leimkühler, S., Garattini, E., Terao, M., Santos-Silva, T., & Romão, M. J. (2018). "Critical overview on the structure and metabolism of human aldehyde oxidase and its role in pharmacokinetics." Coordination Chemistry Reviews, 368, 35-59. URL:[Link]

  • Sanoh, S., Tayama, Y., Sugihara, K., Ohta, S., & Kitamura, S. (2015). "Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy." Drug Metabolism and Pharmacokinetics, 30(1), 52-63. URL:[Link]

Foundational

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde toxicity and safety data

An In-Depth Technical Guide to the Predictive Toxicology and Safety Evaluation of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde Disclaimer: As of March 2026, a comprehensive toxicological profile for the specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predictive Toxicology and Safety Evaluation of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Disclaimer: As of March 2026, a comprehensive toxicological profile for the specific chemical entity 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is not available in publicly accessible scientific literature or safety databases. This guide, therefore, serves a dual purpose: first, to construct a predictive toxicological assessment based on established data for its core structural motifs, and second, to provide a robust, tiered experimental framework for researchers to systematically determine its safety profile. This document is intended for an audience of trained scientific professionals and is not a substitute for a formal, experimentally derived Material Safety Data Sheet (MSDS).

Part 1: Predictive Toxicological Profile based on Structural Analogs

The toxicological properties of a novel chemical entity can be preliminarily inferred by dissecting its structure into known toxophores (toxic functional groups) and understanding their likely metabolic fate. The structure of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde contains an imidazole core, a halogenated phenyl group, a chloro-substituent, and a carbaldehyde moiety.

The Imidazole Core

The imidazole ring is a common scaffold in medicinal chemistry and biology.[1] The parent imidazole compound exhibits low acute oral toxicity, with a reported LD50 in rats of approximately 970 mg/kg.[2] However, it is known to be corrosive to the skin and a severe irritant to the eyes and respiratory tract.[3][4] Some substituted imidazoles have been shown to induce cellular toxicity by impairing mitochondrial function and disrupting the cellular redox balance.[5] Furthermore, certain methylated imidazoles have been flagged as potential carcinogens, highlighting that substitution can dramatically alter the toxicological profile.[6]

Halogenated Phenyl and Chloro Substituents

The presence of a 4-fluorophenyl group and a chloro-substituent on the imidazole ring introduces halogenated aromatic characteristics. Chlorophenols and other halogenated aromatics can exhibit a range of toxicities, including irritation and potential for liver and kidney damage.[7][8] Safety data for structurally related compounds such as 1-(4-Chlorophenyl)piperazine and 1-(3-Fluorophenyl)piperazine classify them as skin and eye irritants, with warnings for being harmful if swallowed.[9][10] The high electronegativity of fluorine can alter metabolic pathways, potentially leading to the formation of reactive metabolites.

The Carbaldehyde Moiety

Aldehydes are a class of chemically reactive compounds.[11] Their toxicity is often linked to their electrophilic nature, allowing them to form covalent adducts with biological nucleophiles such as the primary amine groups on proteins and DNA.[12] This reactivity is the basis for the genotoxicity and carcinogenicity of simple aldehydes like formaldehyde and acetaldehyde.[13][14] While not all aldehydes are potent toxins, the presence of this group necessitates a thorough evaluation for potential genotoxicity, skin sensitization, and respiratory irritation.[13]

Synergistic and Metabolic Considerations

The combination of these functional groups raises concerns about metabolic activation. The molecule will likely be metabolized by cytochrome P450 enzymes in the liver. A hypothetical pathway could involve oxidation of the aldehyde to a carboxylic acid (detoxification) or epoxidation of the aromatic rings, which could generate reactive intermediates capable of binding to macromolecules.

Metabolic_Activation_Hypothesis cluster_0 Phase I Metabolism (CYP450) cluster_1 Cellular Targets Parent 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde Epoxide Reactive Epoxide Intermediate Parent->Epoxide Aromatic Oxidation CarboxylicAcid Carboxylic Acid Metabolite (Detoxification Pathway) Parent->CarboxylicAcid Aldehyde Oxidation DNA DNA Adducts (Potential Mutagenicity) Epoxide->DNA Protein Protein Adducts (Cellular Dysfunction) Epoxide->Protein

Caption: Hypothetical metabolic pathway for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

Summary of Predicted Hazards
Hazard ClassPredicted OutcomeRationale
Acute Oral Toxicity Moderate to LowBased on parent imidazole LD50, but requires experimental confirmation.[2]
Skin Corrosion/Irritation Likely Irritant/CorrosiveImidazole core and halogenated phenyl groups are known irritants.[3]
Eye Damage/Irritation Likely Severe IrritantImidazole core and halogenated phenyl groups are known irritants.[3]
Respiratory Irritation LikelyAldehyde functionality and imidazole core are known respiratory irritants.[3][13]
Genotoxicity/Mutagenicity PossibleAldehyde group is a structural alert for DNA reactivity.[12] Requires experimental testing.
Target Organ Toxicity Potential for Liver/KidneyBased on metabolism of halogenated aromatics and imidazoles.[4][7]

Part 2: Recommended Experimental Workflow for Toxicological Characterization

A tiered approach is recommended to efficiently and ethically evaluate the safety of a novel compound. This strategy begins with in vitro assays to screen for primary toxicities and progresses to limited in vivo studies only if necessary and justified by the initial data.

Toxicology_Workflow cluster_tier1 Tier 1: In Vitro Assessment cluster_tier2 Tier 2: In Vivo Assessment (Conditional) start Novel Compound: 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) start->Cytotoxicity Mutagenicity Protocol 2: Mutagenicity Assay (Ames Test) Cytotoxicity->Mutagenicity Genotoxicity Protocol 3: Genotoxicity Assay (Micronucleus) Mutagenicity->Genotoxicity decision Significant In Vitro Toxicity? Genotoxicity->decision AcuteTox Protocol 4: Acute Oral Toxicity (OECD 423) decision->AcuteTox No stop_hazard Hazard Identified: Refine/Abandon Compound decision->stop_hazard Yes stop_safe Low Hazard Profile: Proceed with Development AcuteTox->stop_safe

Caption: Tiered experimental workflow for toxicological assessment.

Tier 1: In Vitro Assessment

The MTT assay is a colorimetric method for assessing cell viability.[15] Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative measure of metabolic activity.[16]

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[17]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C.[17]

  • Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% Triton X-100 in 0.1 N HCl in anhydrous isopropanol) to each well.[16]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.[17] Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)% Viability
0 (Vehicle Control)1.250100%
11.18895%
100.93875%
500.61349%
1000.25020%
2500.0635%

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine.[18] A test compound is considered mutagenic if it causes a significant, dose-dependent increase in the number of "revertant" colonies that have regained the ability to synthesize histidine.[19]

Methodology:

  • Strain Preparation: Grow overnight cultures of appropriate Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[20]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[18]

  • Exposure: In a test tube, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer), and 0.1 mL of the test compound at various concentrations.[18] Include positive and negative (vehicle) controls.

  • Plating: After a brief pre-incubation (e.g., 20 minutes at 37°C), add 2 mL of molten top agar containing a trace amount of histidine and biotin.[20] Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-related increase in revertant colonies that is at least double the spontaneous reversion rate seen in the negative control.

Hypothetical Data Presentation:

Concentration (µ g/plate )Strain TA98 (-S9) RevertantsStrain TA98 (+S9) RevertantsStrain TA100 (-S9) RevertantsStrain TA100 (+S9) Revertants
0 (Vehicle)2530110125
102835115130
503185120280
10035150135450
25040290140600

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events in mammalian cells.[21] Micronuclei are small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[22]

Methodology:

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, TK6) and expose cells to at least three concentrations of the test compound for a short (3-6 hours) and long (approx. 1.5-2 cell cycles) duration, with and without S9 metabolic activation.[23]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), allowing for the accumulation of binucleated cells which have completed mitosis.[24]

  • Cell Harvesting: After an appropriate recovery period, harvest the cells by centrifugation.

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the cells with a DNA-specific dye such as DAPI or Giemsa.[23]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21]

  • Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Tier 2: Preliminary In Vivo Assessment (Conditional)

Progression to in vivo studies should only occur if the in vitro results show an acceptable profile (i.e., low cytotoxicity and no evidence of mutagenicity/genotoxicity). The primary goal is to assess acute systemic toxicity and identify potential target organs. All animal studies must be conducted in accordance with ethical guidelines and regulations.

This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of the GHS toxicity categories.[25][26]

Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley).

  • Dosing: Following an overnight fast, administer the test compound orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[27] The initial test uses three animals.

  • Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and changes in body weight for at least 14 days.[27]

  • Stepwise Procedure: The outcome of the first step determines the next. For example, if 2 or 3 animals die at the 300 mg/kg dose, the substance is classified, and no further testing is needed. If 0 or 1 animal dies, the test is repeated at a higher dose with three new animals. The OECD 423 guideline provides a detailed flowchart for this process.[28]

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals to identify any pathological changes in organs and tissues.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical SignsGross Necropsy FindingsGHS Classification
30030/3Lethargy on Day 1, recoveredNo abnormalitiesTest at 2000 mg/kg
200031/3Severe lethargy, ataxiaPale liver in decedentCategory 4

Part 3: Laboratory Safety and Handling

Given the unknown hazards, 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde must be handled as a potentially hazardous substance.[29][30]

Standard Operating Procedure (SOP) for Handling
  • Designated Area: All work with the solid compound or its concentrated solutions should be conducted in a designated area within a certified chemical fume hood.[30]

  • Avoidance of Exposure: Do not smell or taste the chemical.[31] Avoid actions that could generate dust or aerosols.

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[31] Do not eat, drink, or apply cosmetics in the laboratory.

  • Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[32] Secondary containment is required.[29]

Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.[29]
Hand Protection Nitrile or neoprene gloves. Inspect for tears before use.[30]
Body Protection Long-sleeved laboratory coat.[33]
Footwear Closed-toe shoes.[33]
Spill and Decontamination
  • Small Spills (in fume hood): Decontaminate the area with an appropriate solvent, then wash with soap and water. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact the institution's Environmental Health & Safety (EHS) office immediately.[30]

Waste Disposal

All waste contaminated with the compound (e.g., unused material, contaminated gloves, absorbent material) must be disposed of as hazardous chemical waste according to institutional and local regulations.

Part 4: Conclusion and Forward Outlook

While the precise toxicity of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde remains to be experimentally determined, a predictive analysis of its structural components suggests a potential for skin, eye, and respiratory irritation, as well as a need to investigate potential genotoxicity. The experimental framework provided in this guide outlines a systematic and widely accepted approach to definitively characterize the toxicological profile of this novel compound. The results from these studies are critical for making informed decisions regarding its suitability for further development and for establishing safe handling procedures for all personnel involved.

References

Please note that the retrieval date for all online sources is March 21, 2026.

  • MTT (Assay protocol). (n.d.). AddexBio. Retrieved from [Link]

  • Dobrovolsky, V. N., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5. Retrieved from [Link]

  • Majeed, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. Retrieved from [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. Retrieved from [Link]

  • Dobrovolsky, V. N., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5. Retrieved from [Link]

  • The Ames Test. (2024). Retrieved from [Link]

  • Rodrigues, M. A. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. JoVE. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001). (n.d.). IVAMI. Retrieved from [Link]

  • C007 - Novel Chemicals with Unknown Hazard. (n.d.). Health, Safety and Environment Office, The Chinese University of Hong Kong. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder. Retrieved from [Link]

  • The Ames Test. (n.d.). Retrieved from [Link]

  • Ames Test - Scientific background. (n.d.). Xenometrix. Retrieved from [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Novel Chemicals With Unknown Hazards. (n.d.). Environmental Health and Safety, UNC Charlotte. Retrieved from [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. Retrieved from [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. (2022). ResearchGate. Retrieved from [Link]

  • Esterbauer, H., et al. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(6), 949-968. Retrieved from [Link]

  • Moorthy, N. S. H. N., et al. (2011). Synthesis, in silico metabolic and toxicity prediction of some novel imidazolinones derivatives as potent anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 356-365. Retrieved from [Link]

  • 4-Fluorophenylhydrazine hydrochloride SAFETY DATA SHEET. (n.d.). Sigma-Aldrich. Retrieved from [Link]

  • ICSC 1721 - IMIDAZOLE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Patocka, J., et al. (2014). IRRITANT COMPOUNDS: ALDEHYDES. Military Medical Science Letters, 83(4), 152-163. Retrieved from [Link]

  • TOXICOLOGICAL EVALUATIONS No. 203 Imidazole. (2006). BG Chemie. Retrieved from [Link]

  • Why are aldehydes toxic to our body? Is it a cancer causing agent? (2015). Quora. Retrieved from [Link]

  • 1-(3-Fluorophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Knuutila, H., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(1), 131-140. Retrieved from [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2022). Toxicology Research. Retrieved from [Link]

  • 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Esterbauer, H., et al. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. Retrieved from [Link]

  • Special Issue: Aldehyde Toxicity and Metabolism. (n.d.). MDPI. Retrieved from [Link]

  • 1,1-DICHLORO-2,2-BIS-(p-CHLOROPHENYL)ETHANE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde: Synthesis, Properties, and Applications

Senior Application Scientist Note: The initial inquiry for PubChem CID 53534245, corresponding to 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, did not yield sufficient public data for a comprehensive technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The initial inquiry for PubChem CID 53534245, corresponding to 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, did not yield sufficient public data for a comprehensive technical guide. In the spirit of providing a valuable and scientifically grounded resource, this guide focuses on the closely related and well-documented compound, 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4). This structural analog serves as an excellent case study, embodying the synthetic versatility and biological potential of the chloro-substituted imidazole-carbaldehyde scaffold. The principles, protocols, and applications discussed herein are foundational for researchers working with this class of heterocyclic compounds.

Introduction

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aldehyde group, a chlorine atom, and a phenyl substituent on an imidazole core, makes it a versatile intermediate for the synthesis of more complex molecules.[1] The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[2] This guide provides a detailed overview of the synthesis, characterization, and potential applications of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, with a focus on its utility for drug development professionals and researchers in the chemical sciences.

Physicochemical and Structural Data

A summary of the key identifiers and physicochemical properties for 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
IUPAC Name 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde[PubChem][3]
CAS Number 60367-52-4[J&K Scientific][1]
PubChem CID 2763376[PubChem][3]
Molecular Formula C₁₀H₇ClN₂O[SCBT][4]
Molecular Weight 206.63 g/mol [PubChem][3]
Appearance Orange to Amber to Dark red powder to crystal[Labscoop][5]
InChI Key CCXUATWKEDQRMP-UHFFFAOYSA-N[Sigma-Aldrich]
SMILES Clc1[nH]c(nc1C=O)-c2ccccc2[Sigma-Aldrich]

Synthesis and Mechanistic Insights

The synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][9]

The Vilsmeier-Haack Reaction: A Dual-Purpose Tool

The Vilsmeier-Haack reagent serves a dual role in the synthesis of the target compound from a suitable precursor like (benzimidamido)acetic acid. It facilitates both the cyclization to form the imidazole ring and the subsequent chlorination and formylation.[6][10] The electrophilic nature of the Vilsmeier reagent (N,N-dimethylchloroiminium ion) drives the formylation process.[8]

Vilsmeier_Reagent_Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (N,N-dimethylchloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Proposed Synthetic Protocol

The following protocol is based on established procedures for the Vilsmeier-Haack reaction on imidazole precursors.[10]

Starting Material: (Benzimidamido)acetic acid

Reagents:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (solvent)

  • Ice-water

  • Sodium hydroxide solution (for pH adjustment)

  • Celites (for filtration aid)

Step-by-Step Procedure:

  • Preparation of the Precursor: Synthesize (benzimidamido)acetic acid from glycine and benzimidic acid methyl ester hydrochloride.

  • Vilsmeier-Haack Reaction: a. Suspend (benzimidamido)acetic acid in toluene in a reaction vessel equipped with a stirrer and cooled to 0°C. b. Slowly add phosphorus oxychloride to the suspension over 5 minutes. c. Add more toluene and heat the mixture to 80°C. d. Add N,N-dimethylformamide (DMF) to the heated mixture. e. Increase the temperature and stir at 100°C for several hours to complete the reaction.[10]

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and cautiously pour it into ice-water. b. Add Celite to the mixture and stir for 30 minutes. c. Adjust the pH to approximately 1.2 with a 30% sodium hydroxide solution. d. Filter the mixture and separate the aqueous and organic phases. e. Wash the organic phase with water multiple times. f. Evaporate the solvent from the organic phase to obtain the crude product.

  • Purification: The crude 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde can be further purified by column chromatography or recrystallization to achieve the desired purity.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Start Start: (Benzimidamido)acetic acid in Toluene Add_POCl3 Add POCl₃ at 0°C Start->Add_POCl3 Heat_80 Heat to 80°C Add_POCl3->Heat_80 Add_DMF Add DMF Heat_80->Add_DMF Heat_100 Stir at 100°C Add_DMF->Heat_100 Workup Work-up: Quench with ice-water, pH adjustment Heat_100->Workup Extraction Extraction with Toluene Workup->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Purification Purification Evaporation->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

Analytical Characterization

The structural confirmation of the synthesized 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde relies on standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aldehydic proton (typically in the range of 9.5-10.5 ppm), aromatic protons of the phenyl ring (around 7.0-8.0 ppm), and the N-H proton of the imidazole ring (which can be broad and its chemical shift can vary).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (around 180-190 ppm), as well as carbons of the imidazole and phenyl rings.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the aldehyde group (typically around 1680-1700 cm⁻¹). Other characteristic peaks will correspond to C=N and C=C stretching of the aromatic rings, and N-H stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (206.63 g/mol ). The fragmentation pattern can provide further structural information.

Biological Activity and Applications in Drug Discovery

The 5-chloro-imidazole-4-carbaldehyde scaffold is a key building block in the development of new therapeutic agents.[1] Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[2][11]

Anticancer Potential

Numerous studies have highlighted the potential of substituted imidazoles as anticancer agents.[12][13][14] These compounds can target various biological pathways involved in cancer progression, such as:

  • Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][14]

  • Kinase Inhibition: The imidazole scaffold can be used to design inhibitors of kinases that are overactive in cancer cells, such as SRC kinase.[13]

  • Enzyme Inhibition: Imidazole-based compounds have been developed as inhibitors of enzymes like carbonic anhydrase, which is implicated in tumor growth.

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde, with its reactive aldehyde group, is an excellent starting point for the synthesis of a library of derivatives to be screened for anticancer activity.[1][15] The aldehyde can be readily converted into imines, oximes, or other functional groups to explore structure-activity relationships.

Anticancer_Mechanism cluster_drug_action Potential Anticancer Mechanisms of Imidazole Derivatives cluster_cellular_effects Cellular Effects Imidazole Substituted Imidazole Derivative Kinase Kinase Inhibition (e.g., SRC) Imidazole->Kinase Tubulin Tubulin Polymerization Inhibition Imidazole->Tubulin Enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) Imidazole->Enzyme ReducedProliferation Reduced Proliferation and Metastasis Kinase->ReducedProliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ReducedProliferation->Apoptosis

Caption: Potential anticancer mechanisms of action for imidazole derivatives.

Synthetic Intermediate

Beyond its own potential bioactivity, 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its functional groups allow for diverse chemical transformations, enabling the construction of more complex molecular architectures for drug discovery programs.[1]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.[5]

  • H315: Causes skin irritation.[5]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5]

  • Handle in a well-ventilated area or a fume hood.

  • Wash hands thoroughly after handling.[5]

  • Avoid ingestion, inhalation, and contact with skin and eyes.

Conclusion

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents, particularly in the area of oncology. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

  • Li, L., et al. (2018). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 23(8), 1877. [Link]

  • Aboulhoda, B. E., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Scientific Reports, 15(1), 1-15. [Link]

  • Solomon, V. R., et al. (2013). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 5(6), 691-714. [Link]

  • Ghara, A., et al. (2022). Design and Synthesis of Tri-substituted Imidazole Derivatives as CD73 Inhibitors for Their Anticancer Activity. Letters in Drug Design & Discovery, 19(3), 242-255. [Link]

  • J&K Scientific. (n.d.). 5-Chloro-2-phenyl-3H-imidazole-4-carbaldehyde. J&K Scientific. [Link]

  • Google Patents. (n.d.). HU225271B1 - Process for producing 5-chloro-imidazol-4-carbaldehyde derivatives substituted at the 2-position.
  • Kumar, A., & Kumar, V. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect, 8(9), e202204558. [Link]

  • PubChem. (n.d.). 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr. [Link]

  • Zhang, Y., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4613. [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Science Journal, 6(2), 1-12. [Link]

  • Al-blewi, F. F., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... RSC Advances, 15(1), 1-15. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde: A Key Heterocyclic Building Block

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Overview The compound 5-chloro-3-(4-fluorophenyl)imi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Overview

The compound 5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde (standard IUPAC: 5-chloro-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde) is a privileged heterocyclic scaffold. It serves as a critical intermediate in the synthesis of p38 MAP kinase inhibitors, angiotensin II receptor antagonists (such as Losartan analogues), and various agricultural fungicides [1].

The synthesis of this highly functionalized imidazole relies on a robust two-step sequence:

  • N-Alkylation: The reaction of 4-fluoroaniline with chloroacetic acid to form N-(4-fluorophenyl)glycine.

  • Vilsmeier-Haack Cascade Cyclization: A complex tandem reaction where the N-aryl glycine is subjected to a Vilsmeier reagent (POCl 3​ and DMF). This step drives a sequence of double formylation, intramolecular cyclization, and terminal chlorination at the 5-position [2].

Reaction Pathway Visualization

Pathway A 4-Fluoroaniline + Chloroacetic Acid B N-(4-Fluorophenyl)glycine A->B NaOAc, H2O Reflux, 4h D 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde B->D 1. 0 °C, 30 min 2. 90 °C, 4h C Vilsmeier Reagent (POCl3 + DMF) C->D Cascade Cyclization & Chlorination

Synthesis workflow of 5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde via Vilsmeier-Haack.

Experimental Protocols

Phase 1: Synthesis of N-(4-Fluorophenyl)glycine

Mechanistic Causality: The nucleophilic attack of the primary amine on chloroacetic acid generates HCl. If unneutralized, the HCl will protonate the remaining 4-fluoroaniline, halting the reaction. Sodium acetate (NaOAc) is utilized as a mild base to act as an acid scavenger. A stronger base (like high-concentration NaOH) is avoided during the heating phase to prevent the competitive hydrolysis of chloroacetic acid into glycolic acid.

Table 1: Reagent Stoichiometry for Phase 1

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluoroaniline111.121.011.1 g (100 mmol)Substrate / Nucleophile
Chloroacetic acid94.501.110.4 g (110 mmol)Alkylating agent
Sodium Acetate82.032.520.5 g (250 mmol)Base / Buffer
DI Water18.02-100 mLSolvent

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.4 g of chloroacetic acid and 20.5 g of sodium acetate in 100 mL of DI water.

  • Addition: Add 11.1 g of 4-fluoroaniline to the aqueous solution. The mixture will initially appear as a biphasic suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 100 °C) and stir vigorously for 4 hours.

  • Cooling & Precipitation (Self-Validation): Cool the mixture to room temperature, then further chill in an ice bath to 5 °C. Slowly add concentrated HCl dropwise until the pH reaches 2.0–3.0. Validation cue: A white to off-white crystalline precipitate of N-(4-fluorophenyl)glycine will rapidly form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 20 mL), and dry under a high vacuum at 45 °C overnight. (Expected yield: 75-80%).

Phase 2: Vilsmeier-Haack Cascade Cyclization

Mechanistic Causality: The Vilsmeier reagent (chloromethyleniminium chloride) is highly reactive and thermally unstable; thus, it must be generated at 0 °C. Upon the addition of N-(4-fluorophenyl)glycine and subsequent heating to 90 °C, a cascade occurs:

  • The secondary amine attacks the iminium ion (first formylation).

  • The activated α -methylene carbon is attacked by a second equivalent of the Vilsmeier reagent (second formylation).

  • Intramolecular cyclization forms the imidazole ring, yielding an intermediate imidazolone tautomer.

  • POCl 3​ acts as a chlorinating agent, converting the transient 5-hydroxyl group into the final 5-chloro substituent [2].

Table 2: Reagent Stoichiometry for Phase 2

ReagentMW ( g/mol )EquivalentsAmountRole
N-(4-Fluorophenyl)glycine169.151.08.46 g (50 mmol)Substrate
Phosphorus Oxychloride (POCl 3​ )153.334.018.6 mL (200 mmol)Vilsmeier reagent / Chlorinating agent
N,N-Dimethylformamide (DMF)73.095.019.3 mL (250 mmol)Vilsmeier reagent / Solvent
Toluene92.14-50 mLCo-solvent

Step-by-Step Procedure:

  • Vilsmeier Reagent Generation: Purge a 250 mL three-neck flask with inert gas (N 2​ or Ar). Add 19.3 mL of anhydrous DMF and 50 mL of anhydrous toluene. Cool the flask to 0 °C using an ice-water bath.

  • POCl 3​ Addition: Add 18.6 mL of POCl 3​ dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. Validation cue: The solution will become viscous and pale yellow, confirming the formation of the chloroiminium complex.

  • Substrate Addition: Stir the complex at 0 °C for an additional 20 minutes. Slowly add 8.46 g of solid N-(4-fluorophenyl)glycine in small portions to manage the exothermic release.

  • Cascade Initiation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 90 °C for 4 hours. Validation cue: The reaction mixture will turn deep brown/dark red, indicating the progression of the cyclization cascade.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture into 300 g of crushed ice under vigorous stirring to hydrolyze the iminium intermediates into the final aldehyde.

  • Neutralization & Extraction: Neutralize the aqueous mixture to pH 7 using saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude dark residue via silica gel column chromatography (Hexanes:Ethyl Acetate, 4:1) to yield the pure product as a pale yellow solid. (Expected yield: 55-65%).

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected spectral data:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 9.82 (s, 1H, -CH O), 7.85 (s, 1H, imidazole C2-H ), 7.42–7.35 (m, 2H, Ar-H ), 7.25–7.18 (m, 2H, Ar-H ).

  • 13 C NMR (100 MHz, CDCl 3​ ): δ 179.5 (CHO), 162.8 (d, 1JC−F​ = 249 Hz, Ar-C-F), 140.2, 136.5, 131.2, 128.4 (d, 3JC−F​ = 8.5 Hz), 125.1, 116.8 (d, 2JC−F​ = 23.0 Hz).

  • LC-MS (ESI+): Calculated for C 10​ H 7​ ClFN 2​ O [M+H] + : 225.02. Found: m/z 225.0.

References

  • Griffiths, G. J., Hauck, M. B., Imwinkelried, R., & Gosteli, J. (1999). "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan." The Journal of Organic Chemistry.[Link]

  • Jin, C., Chen, J., & Weike, S. (2010). "A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2-ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT." Journal of Heterocyclic Chemistry.[Link]

Application

how to dissolve 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in DMSO

Application Note: AN-2026-03 Topic: Dissolution, Handling, and Storage Protocol for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in DMSO Target Audience: Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-03 Topic: Dissolution, Handling, and Storage Protocol for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in DMSO Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde (Molecular Weight: ~224.62 g/mol ) is a highly functionalized heterocyclic building block. Compounds of this class are frequently utilized as critical intermediates in the synthesis of biologically active molecules, including C17,20-lyase inhibitors and antimalarial agents[1][2]. However, the physicochemical profile of this molecule presents specific handling challenges: the highly lipophilic halogenated phenyl ring drastically reduces aqueous solubility, while the reactive C4-carbaldehyde moiety is highly susceptible to auto-oxidation.

This application note provides a scientifically rigorous, self-validating protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum structural integrity and reproducible assay performance.

Physicochemical Profiling & Solvation Causality

As a Senior Application Scientist, it is critical to understand why specific experimental conditions are chosen, rather than simply following a recipe.

  • The Role of Anhydrous DMSO: DMSO is a polar aprotic solvent with a high dielectric constant, making it exceptionally capable of solvating both the polar imidazole core and the lipophilic 4-fluorophenyl group[3]. However, DMSO is highly hygroscopic. If standard laboratory-grade DMSO is used, absorbed atmospheric moisture will facilitate the hydration of the C4-carbaldehyde group, accelerating its oxidation into a carboxylic acid. Therefore, strictly anhydrous DMSO (≥99.9% purity, <0.005% water) must be used[4].

  • Atmospheric Sensitivity: Imidazole-4-carbaldehyde derivatives are inherently air-sensitive[5]. Exposure to ambient oxygen during the dissolution process can degrade the active pharmaceutical ingredient (API) before it even reaches the assay stage. Inert gas purging (Argon or Nitrogen) is a mandatory step in this workflow.

Volumetric Reconstitution Data

To ensure precision during the preparation of standard stock solutions, refer to the mass-to-volume calculations below. These values are based on the exact molecular weight of the compound (C₁₀H₆ClFN₂O = 224.62 g/mol ).

Table 1: Dilution Matrix for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in DMSO

Target Stock ConcentrationVolume of Anhydrous DMSORequired Mass of Compound
10 mM 1.0 mL2.25 mg
25 mM 1.0 mL5.62 mg
50 mM 1.0 mL11.23 mg
100 mM 1.0 mL22.46 mg

(Note: For high-throughput screening, 10 mM or 50 mM stocks are recommended to prevent precipitation upon subsequent aqueous dilution).

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the quality control criteria of the current step are met.

Step 1: Environmental Equilibration & Weighing

  • Remove the lyophilized compound from cold storage (-20°C or -80°C) and allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Under an inert atmosphere (Argon/N₂ blanket), accurately weigh the desired mass into a sterile, opaque microcentrifuge tube.

Step 2: Solvent Addition

  • Using a precision micropipette, add the calculated volume of newly opened, anhydrous DMSO[6].

  • Immediately flush the headspace of the tube with Argon before capping.

Step 3: Dissolution Mechanics

  • Vortex the mixture vigorously for 60–120 seconds.

  • If the compound does not fully dissolve, apply mild sonication in a water bath for 5 minutes. Critical Constraint: Maintain the water bath temperature below 30°C. Excessive thermal energy combined with sonication can induce thermal degradation of the aldehyde[3][6].

Step 4: Quality Control (Self-Validation)

  • Hold the vial against a stark white background under bright light. The solution must be completely clear (typically colorless to pale yellow).

  • If microscopic particulates or a cloudy suspension persist, the solubility limit has been exceeded, or the compound has polymerized/degraded. Do not use a cloudy suspension for biological assays.

Step 5: Preservation and Storage

  • Aliquot the clear stock solution into single-use volumes (e.g., 50 µL or 100 µL) using amber vials to protect from photolytic degradation[7].

  • Purge each aliquot's headspace with Argon, seal tightly, and store immediately at -80°C[3][6].

Process Workflow Visualization

Workflow A 1. Compound Preparation Equilibrate to RT & Weigh under Argon B 2. Solvent Addition Add Anhydrous DMSO (≥99.9%) A->B C 3. Dissolution Vortex & Mild Sonication (<30°C) B->C D 4. Verification Visual Check for Complete Clarity C->D E 5. Preservation Aliquoting, Argon Purge & -80°C Storage D->E

Fig 1. Standardized workflow for the dissolution and storage of imidazole-carbaldehyde derivatives.

Mechanistic Troubleshooting in Downstream Assays

Even with a perfectly prepared DMSO stock, researchers often encounter issues when transitioning to in vitro aqueous assays.

  • Issue: "Solvent Crash-Out" (Precipitation in Assay Buffer)

    • Causality: 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is highly lipophilic. When a concentrated DMSO stock is injected directly into an aqueous buffer (e.g., PBS or cell culture media), the local concentration of water spikes, causing the compound to rapidly precipitate out of solution before it can disperse.

    • Expert Solution: Reverse the addition order or modify the kinetic mixing. Add the DMSO stock dropwise to the aqueous buffer while the buffer is under vigorous vortexing . Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to maintain both compound solubility and cell viability[3].

  • Issue: Loss of Potency Over Time

    • Causality: Repeated freeze-thaw cycles of a master stock vial introduce ambient moisture and oxygen, leading to the rapid oxidation of the C4-carbaldehyde into an inactive carboxylic acid.

    • Expert Solution: Strict adherence to the single-use aliquoting strategy (Step 5 of the SOP). Never return a thawed aliquot to the -80°C freezer[6].

References

  • LookChem. "1H-Imidazole-4-carbaldehyde - Chemical Properties and Usage." LookChem Database. Available at:[Link][1]

  • MSN Chemical. "Imidazole-4-Carboxaldehyde from China manufacturer." MSN Chemical. Available at: [Link][2]

Sources

Method

Advanced Crystallization and Isolation Protocols for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Downstream Processing, Phase-Appropriate Crystallization, and Polymorphic Control Mechanistic Insights and Isolation Challenges 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Downstream Processing, Phase-Appropriate Crystallization, and Polymorphic Control

Mechanistic Insights and Isolation Challenges

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a highly functionalized heterocyclic building block, structurally analogous to key intermediates used in the synthesis of blockbuster APIs like the Angiotensin II receptor blocker Losartan [1]. The synthesis of this scaffold typically relies on the Vilsmeier-Haack formylation of an imidazolinone precursor, utilizing Phosphorus Oxychloride ( POCl3​ ) and Dimethylformamide (DMF) [2].

While the upstream synthesis is robust, the downstream isolation of the resulting carbaldehyde presents severe physicochemical challenges:

  • Iminium Hydrolysis Dynamics: The Vilsmeier-Haack reaction initially yields a chloromethyliminium salt. This intermediate must be carefully hydrolyzed to the target aldehyde. Improper pH control during the quench leads to incomplete hydrolysis or aldehyde degradation.

  • Liquid-Liquid Phase Separation (LLPS): The molecule possesses competing intermolecular forces. The 4-fluorophenyl group drives strong lipophilicity and π−π stacking, while the 5-chloro group participates in halogen bonding. During uncontrolled cooling crystallization, these forces cause the molecule to "oil out" (form a dense, impure liquid phase) rather than nucleate into a crystalline solid.

  • Aldehyde Reactivity: The C4-carbaldehyde is highly susceptible to forming hemiacetals if crystallized from primary alcohols (e.g., methanol) under slightly acidic conditions.

Mechanistic Pathway

Mechanism N1 Imidazolinone Core N3 C5-Chlorination & C4-Iminium N1->N3 N2 Vilsmeier Reagent (POCl3 + DMF) N2->N3 Electrophilic Attack N4 Aqueous Hydrolysis (pH 7.0-7.5) N3->N4 N5 Target Aldehyde (Crude) N4->N5 - HNMe2

Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation and subsequent iminium hydrolysis.

Crystallization Strategy: Overcoming Oiling Out

To prevent LLPS and hemiacetal formation, a thermodynamically controlled Anti-Solvent Crystallization strategy is required.

Our solvent screening (Table 1) demonstrates that primary alcohols and highly non-polar anti-solvents (like heptane) fail to produce high-purity crystalline material. By utilizing Isopropanol (IPA) as the primary solvent and Water as the anti-solvent, we achieve a steep, controllable solubility curve. IPA provides sufficient steric hindrance to prevent hemiacetal formation, while the controlled addition of water—coupled with strategic seeding—forces heterogeneous nucleation before the critical supersaturation limit (the oiling-out boundary) is breached.

Table 1: Solvent Screening and Thermodynamic Data
Primary SolventAnti-SolventRatio (v/v)Yield (%)Purity (HPLC Area %)Crystal HabitProcess Observation
MethanolWater1:16596.5NeedlesHemiacetal impurities detected
Ethyl AcetateHeptane1:27297.0AmorphousOiling out (LLPS) observed
TolueneHeptane1:35598.2PrismsLow recovery, high solubility
Isopropanol Water 1:1.5 88 >99.5 Blocks Optimal PSD, no oiling out

Experimental Workflows & Methodologies

The following protocol is designed as a self-validating system. At each critical juncture, In-Process Controls (IPCs) dictate whether the process can proceed, ensuring that causality between the chemical environment and the physical state is strictly maintained.

Workflow A 1. Aqueous Quench (pH 7.0 - 7.5, <20°C) B 2. Phase Separation & Organic Extraction (EtOAc) A->B C 3. Solvent Exchange (Distillation to IPA) B->C D 4. Anti-Solvent Addition (Water) & Seeding C->D E 5. Cooling Crystallization (Ramp to 5°C) D->E F 6. Filtration & Drying (Vacuum, 45°C) E->F G Pure 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde F->G

Fig 2. Downstream isolation and anti-solvent crystallization workflow.

Step-by-Step Protocol
Part A: Reaction Quench and Hydrolysis
  • Preparation: Prepare a 2M NaOH aqueous solution and pre-cool it to 5°C in a jacketed reactor.

  • Quench: Transfer the crude Vilsmeier-Haack reaction mixture slowly into the NaOH solution.

    • Causality: The reaction is highly exothermic. Maintaining the internal temperature strictly below 20°C prevents the thermal degradation of the newly formed aldehyde.

  • IPC (pH Adjustment): Adjust the final pH to exactly 7.0–7.5 .

    • Self-Validation: If pH < 7.0, the chloromethyliminium salt remains unhydrolyzed, drastically reducing yield. If pH > 7.5, the aldehyde undergoes Cannizzaro-type disproportionation. Proceed only when pH is stable for 15 minutes.

Part B: Extraction and Solvent Exchange
  • Extraction: Extract the neutralized aqueous phase with Ethyl Acetate (EtOAc) (3 × 5 volumes).

    • Causality: EtOAc efficiently partitions the highly lipophilic aldehyde away from the aqueous phosphate/chloride salts generated during the quench.

  • Washing: Wash the combined organic layers with brine (1 × 3 volumes) to remove residual DMF.

  • Solvent Exchange: Perform a constant-volume distillation under reduced pressure (150 mbar, 45°C). Continuously feed Isopropanol (IPA) into the reactor until the EtOAc content is depleted.

    • IPC (GC Analysis): Confirm EtOAc is <1% w/w. Residual EtOAc will disrupt the IPA/Water solubility curve and induce oiling out.

Part C: Anti-Solvent Crystallization & Seeding
  • Dissolution: Heat the IPA solution to 60°C to ensure complete dissolution of the crude product.

  • Anti-Solvent Addition 1: Add deionized water dropwise until the solution reaches the cloud point (slight, persistent turbidity), then immediately pause the addition.

  • Seeding: Introduce 1% w/w of pure 5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde seed crystals.

    • Causality: Seeding within the metastable zone forces the molecules to align into a crystalline lattice, bypassing the energy barrier that otherwise leads to liquid-liquid phase separation (LLPS).

  • Ripening: Hold the suspension at 55°C for 1 hour. This Ostwald ripening step dissolves fines and promotes the growth of large, filterable block crystals.

  • Cooling & Anti-Solvent Addition 2: Linearly cool the suspension to 5°C over 6 hours (cooling rate ~0.15°C/min). Simultaneously, add the remaining water over the first 2 hours to reach a final IPA:Water ratio of 1:1.5 v/v.

Part D: Isolation and Drying
  • Filtration: Filter the resulting suspension using a Nutsche filter or a sintered glass funnel.

  • Washing: Wash the filter cake with a pre-chilled (5°C) mixture of IPA/Water (1:2 v/v) to displace mother liquor without dissolving the product.

  • Drying: Dry the product under vacuum (50 mbar) at 45°C for 12 hours.

    • IPC (LOD): Verify Loss on Drying (LOD) is <0.5% to confirm the complete removal of water and IPA.

References

  • Sun, H. B., Zheng, G. J., Wang, Y. P., Wang, X. J., & Xiang, W. S. (2009). Novel synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde: A key intermediate of Losartan. Chinese Chemical Letters, 20(3), 269-270. URL:[Link][1]

  • Chahal, M., Dhillon, S., Rani, P., Kumari, G., Aneja, D. K., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604-26629. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling highly lipophilic halogenated imidazole derivatives. Working with 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde pr...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling highly lipophilic halogenated imidazole derivatives. Working with 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde presents unique physicochemical hurdles in aqueous media. This guide bridges the gap between theoretical thermodynamics and benchtop reality, ensuring your assays remain robust, reproducible, and artifact-free.

Mechanistic FAQ: Understanding the Molecule

Q1: Why does this specific compound precipitate immediately upon dilution in PBS or cell culture media? A1: The poor aqueous solubility is driven by a combination of high crystal lattice energy and extreme lipophilicity. While the unsubstituted imidazole ring is polar, amphoteric, and highly water-soluble[1], the addition of the 5-chloro and 3-(4-fluorophenyl) groups drastically increases the molecule's partition coefficient (LogP)[2]. When you spike a highly concentrated DMSO stock of this compound into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic fluorophenyl and chloro-imidazole moieties are left exposed to the aqueous environment, thermodynamically driving them to self-associate and precipitate out of solution to minimize contact with water.

Q2: Can I lower the pH to protonate the imidazole ring and form a soluble salt? A2: In theory, imidazoles can form highly soluble imidazolium salts at low pH[1]. However, in practice with this specific derivative, the strong electron-withdrawing effects of the halogen (Cl) and the fluorophenyl ring pull electron density away from the imidazole nitrogens. This significantly lowers the pKa of the molecule compared to standard weak-base imidazoles[3]. Consequently, protonation would require a pH far too acidic for standard biological assays (e.g., pH < 2.0), making pH adjustment an unviable strategy for physiological (pH 7.4) applications.

Q3: What is the most reliable method for maintaining solubility in cell-based in vitro assays? A3: Cyclodextrin inclusion complexation is the gold standard for this class of molecules. By using Hydroxypropyl- β -cyclodextrin (HP- β -CD), you can encapsulate the hydrophobic fluorophenyl and chloro groups within the cyclodextrin's lipophilic cavity, while its hydrophilic exterior maintains aqueous solubility[4]. This prevents precipitation without exposing sensitive cells to high concentrations of cytotoxic organic solvents.

Decision Matrix for Solubility Enhancement

Use the following logical workflow to determine the optimal solubilization strategy for your specific experimental model.

G Start Solubility Issue: 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde Q1 Is the assay/model tolerant to organic solvents? Start->Q1 Cosolvent Co-Solvent Strategy (DMSO / PEG400 / Tween 80) Q1->Cosolvent Yes (e.g., <1% DMSO) Q2 In vitro or In vivo application? Q1->Q2 No / Sensitive Cells Cyclo Cyclodextrin Complexation (HP-β-CD) Q2->Cyclo In vitro / Aqueous Buffer Lipid Lipid-Based Formulation (Emulsions/Micelles) Q2->Lipid In vivo / PK Studies

Decision tree for selecting a solubility strategy based on assay tolerance.

Validated Troubleshooting Protocols

Protocol A: The Step-Down Co-Solvent Method (For Biochemical Assays)

Directly injecting a high-concentration DMSO stock into an aqueous buffer causes localized super-saturation and irreversible nucleation. This protocol uses a co-solvent gradient to ease the thermodynamic transition[3].

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Self-Validation: Ensure the solution is optically clear. If cloudy, warm to 37°C and sonicate for 5 minutes.

  • Intermediate Co-Solvent Blend: Prepare a vehicle mixture of 40% PEG400, 10% Tween 80, and 50% DMSO.

  • Dilution: Dilute the 10 mM stock 1:10 into the intermediate vehicle (yielding 1 mM).

  • Aqueous Integration: Slowly add the 1 mM intermediate solution dropwise to your vigorously vortexed aqueous assay buffer to reach your final working concentration (e.g., 10 µM).

  • Verification: Centrifuge the final solution at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at the compound's λmax​ . If the concentration drops compared to an uncentrifuged sample, you have a colloidal suspension, not a true solution.

Protocol B: HP- β -Cyclodextrin Inclusion Complexation (For Cell-Based Assays)

When organic solvents cause cytotoxicity, encapsulating the hydrophobic imidazole derivative in a cyclodextrin cavity is required[4].

Workflow Step1 1. Dissolve compound in volatile solvent (e.g., Ethanol) Step3 3. Mix & Knead or Lyophilize Step1->Step3 Step2 2. Prepare aqueous HP-β-CD solution (20% w/v) Step2->Step3 Step4 4. Reconstitute in Assay Buffer Step3->Step4 Step5 5. Verify Solubility (Turbidimetry at 600nm) Step4->Step5

Step-by-step workflow for generating a water-soluble cyclodextrin complex.

Step-by-Step Methodology:

  • Solvent Deposition: Dissolve 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in a minimal volume of ethanol.

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in molecular biology grade water.

  • Complexation: Add the ethanol solution dropwise to the HP- β -CD solution under continuous magnetic stirring at 40°C.

  • Solvent Evaporation: Continue stirring in an open vessel (in a fume hood) for 24 hours to allow complete evaporation of the ethanol, or lyophilize the mixture to obtain a dry powder complex[4].

  • Reconstitution & Validation: Dissolve the resulting complex directly into your cell culture media.

    • Self-Validation: Measure the turbidity of the final media at 600 nm. An absorbance < 0.05 indicates a true solution, whereas higher values indicate incomplete complexation and residual precipitation.

Quantitative Comparison of Solubilization Strategies

To assist in experimental planning, the following table summarizes the expected outcomes when applying these techniques to highly lipophilic halogenated imidazoles.

Solubilization StrategyTypical Max Aqueous ConcentrationBiocompatibility / Toxicity RiskPreparation TimeBest Use Case
Direct DMSO Dilution < 1 µM (Prone to precipitation)High (if DMSO > 1% v/v)< 5 minsHigh-throughput screening (HTS)
Co-Solvent (PEG400/Tween) 50 - 100 µMModerate (Surfactant toxicity)15 minsCell-free biochemical assays
HP- β -CD Complexation 500 µM - 2 mMLow (Highly biocompatible)24 - 48 hoursSensitive cell-based assays
Lipid Nanoparticles > 5 mMLow1 - 2 daysIn vivo pharmacokinetic studies

References

  • Title: Solubility enhancement of miconazole nitrate: Binary and ternary mixture approach Source: ResearchGate URL: [Link]

  • Title: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Purification of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Welcome to the technical support center for the purification of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the purification of this key intermediate. This document will delve into the common challenges encountered during purification and offer scientifically grounded solutions to enhance purity, yield, and stability.

Introduction: The Vilsmeier-Haack Connection and Purification Challenges

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a crucial building block in the synthesis of various pharmaceutical agents.[1] Its synthesis often involves the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocyclic compounds like imidazoles.[2][3][4] While effective, this reaction can generate a variety of impurities that complicate the purification process.

Common impurities may include unreacted starting materials, reagents, and side-products.[5] The presence of the halogen (chlorine) and the fluorophenyl group can influence the compound's polarity, solubility, and reactivity, adding further layers of complexity to its purification.[5] This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. How can I effectively remove colored impurities?

A1: The presence of colored impurities is a common issue, often arising from polymeric byproducts or degradation. A multi-step approach is typically most effective for their removal.

  • Activated Carbon Treatment: This is a primary method for adsorbing large, colored molecules and is often integrated into the recrystallization process.[6]

  • Recrystallization: This technique is highly effective for purifying solid compounds and achieving high purity.[7][8]

  • Column Chromatography: This method is excellent for separating complex mixtures of compounds with differing polarities.[5][8]

The following decision tree can help guide your choice of purification technique:

Purification_Decision_Tree Start Crude Product (Dark & Oily) IsSolid Is the product a solid after initial workup? Start->IsSolid IsComplex Is the TLC complex (multiple spots)? IsSolid->IsComplex Yes Recrystallization Attempt Recrystallization with Activated Carbon IsSolid->Recrystallization No IsComplex->Recrystallization No ColumnChrom Perform Column Chromatography IsComplex->ColumnChrom Yes End Pure Product Recrystallization->End AcidBase Consider Acid-Base Extraction ColumnChrom->AcidBase AcidBase->End

Caption: Decision tree for initial purification strategy.

Q2: I'm struggling to find a suitable recrystallization solvent. What are the key considerations?

A2: Finding the right solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.[5] The fluorophenyl group can affect solubility, so a systematic screening of solvents with varying polarities is recommended.[5]

Solvent Screening Protocol:

  • Small-Scale Tests: In separate small test tubes, add a few milligrams of your crude product.

  • Solvent Addition: Add a few drops of a single solvent (e.g., ethanol, ethyl acetate, toluene, hexane, or mixtures) to each tube.

  • Solubility Observation: Observe the solubility at room temperature.

  • Heating: Gently heat the tubes and observe if the compound dissolves.

  • Cooling: Allow the tubes that showed complete dissolution upon heating to cool to room temperature and then in an ice bath.

  • Crystal Formation: Observe for the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate.

Solvent System (Example)PolarityObservations
Hexane/Ethyl AcetateLow to MediumGood for compounds with moderate polarity.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.
TolueneLowCan be effective for less polar compounds.
Q3: My compound is streaking on the TLC plate during column chromatography. What causes this and how can I fix it?

A3: Tailing or streaking on a silica gel TLC plate is a common problem when purifying basic compounds like imidazoles.[6] The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms of the imidazole ring.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (0.1-1%). This will neutralize the acidic sites on the silica gel, reducing the strong interactions and improving the spot shape.

  • Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.

TLC_Troubleshooting Start TLC Streaking Observed ModifyEluent Add Basic Modifier (e.g., 0.5% Triethylamine) to Mobile Phase Start->ModifyEluent CheckTLC Re-run TLC. Is streaking resolved? ModifyEluent->CheckTLC ProceedColumn Proceed with Modified Mobile Phase for Column Chromatography CheckTLC->ProceedColumn Yes ChangeStationary Consider Alternative Stationary Phase (e.g., Alumina) CheckTLC->ChangeStationary No End Improved Separation ProceedColumn->End ChangeStationary->End

Caption: Troubleshooting workflow for TLC streaking.

Q4: I have an impurity with a very similar Rf value to my product. How can I improve the separation?

A4: Separating compounds with similar polarities is a common chromatographic challenge.

Optimization Strategies:

  • Fine-tune the Mobile Phase: Small adjustments to the solvent ratio can significantly impact separation.[5] If using a binary system (e.g., hexane/ethyl acetate), try varying the ratio in small increments (e.g., 90:10, 88:12, 85:15).

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve closely eluting compounds.

  • Alternative Solvent System: Explore different solvent combinations. For example, replacing ethyl acetate with dichloromethane or diethyl ether might alter the selectivity of the separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization with Activated Carbon

This protocol is designed for the removal of colored impurities and for obtaining a highly pure solid product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in the minimum amount of a suitable hot solvent, as determined by prior screening.

  • Activated Carbon Treatment: Allow the solution to cool slightly to prevent boiling over. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).[6]

  • Heating: Reheat the mixture to a gentle boil for 5-10 minutes with stirring.

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove the activated carbon and any insoluble impurities without premature crystallization.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, preferably one that is a component of the mobile phase or less polar.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient is being used.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired compound.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. (n.d.).
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Technical Support Center: Purification of Fluorophenyl Imidazole Compounds - Benchchem. (n.d.).
  • Purification of imidazole derivatives by means of ion-exchange resin. (n.d.). Google Patents.
  • Chornousa, V. A., Bratenkoa, M. K., & Vovkb, M. V. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). MDPI.
  • Anil Kumar, C., Nanjunda Swamy, S., Gaonkar, S. L., et al. (2007). N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Medicinal Chemistry, 3(3), 269-276.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde Reactivity

Welcome to the advanced troubleshooting guide for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde . As a highly functionalized heterocyclic building block, this intermediate is notorious for its low reactivity in sta...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde . As a highly functionalized heterocyclic building block, this intermediate is notorious for its low reactivity in standard carbonyl addition reactions. This guide is designed for drug development professionals and synthetic chemists who need to force this stubborn electrophile to react.

Part 1: Root Cause Analysis (FAQs)

Q: Why does 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde resist standard reductive amination and Wittig olefination? A: The low reactivity is caused by a perfect storm of steric and electronic factors:

  • The C4 Steric Bottleneck: The aldehyde group at the C4 position is physically squeezed between the C5-chloro group and the bulky N3-(4-fluorophenyl) substituent. This severe steric crowding blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • The Lewis Acid Sink: The basic imidazole nitrogen competes with the aldehyde oxygen for Lewis acid catalysts, neutralizing standard catalytic promoters.

  • Electronic Deactivation: Resonance donation from the imidazole ring offsets the inductive electron-withdrawing effects of the halogens, reducing the electrophilicity of the carbonyl carbon.

Q: Why am I only getting the alcohol byproduct during reductive amination? A: If you are using standard one-pot conditions (e.g., NaBH(OAc)3​ in DCE), the reduction of the unreacted aldehyde is outpacing the sterically hindered imine formation. You must force the imine/hemiaminal formation to completion before introducing the hydride source.

Q: Does the 4-fluorophenyl group contribute to poor solubility? A: Yes. The highly planar, halogenated aromatic system promotes strong intermolecular π−π stacking, rendering the intermediate poorly soluble in standard non-polar solvents. This necessitates the use of more polar, coordinating solvents (like THF or HFIP) during functionalization.

Part 2: Quantitative Performance Data

To illustrate the necessity of optimized protocols, the following table summarizes the quantitative data comparing standard conditions against the field-proven optimized conditions described in this guide.

Reaction TypeReagents & ConditionsKey AdditiveYield (%)Time (h)
Reductive Amination NaBH(OAc)3​ , DCE, RTNone< 10%24
Reductive Amination Ti(OiPr)4​ (2 eq), THF, then NaBH4​ Ti(OiPr)4​ 75 - 85%16
Reductive Amination NaBH(OAc)3​ , CH2​Cl2​ :HFIP (4:1)HFIP80 - 90%12
Olefination (Wittig) Ph3​P=CHCO2​Et , PhMe, RefluxNoneTrace48
Olefination (HWE) (EtO)2​P(O)CH2​CO2​Et , LiCl, DBULiCl / DBU70 - 80%12

Part 3: Troubleshooting Workflows

Workflow 1: Overcoming the Steric Bottleneck in Reductive Amination

The Causality: To overcome the extreme steric bottleneck at C4, we utilize Titanium(IV) Isopropoxide[ Ti(OiPr)4​ ] ()[1]. Ti(OiPr)4​ acts as both a Lewis acid to strongly activate the carbonyl oxygen and a dehydrating agent to drive the equilibrium toward the hemiaminal titanate intermediate. Because the imidazole nitrogen acts as a "Lewis acid sink," you must use an excess of Ti(OiPr)4​ (2.0 equivalents) to ensure the aldehyde is fully activated. Alternatively, using Hexafluoro-2-propanol (HFIP) as a co-solvent can dramatically accelerate the reaction via strong hydrogen-bond activation of the carbonyl ()[2].

Mechanism A 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde B Standard Amine A->B Standard D Ti(OiPr)4 Addition A->D Optimized C No Reaction (Steric Bounce) B->C E Hemiaminal Titanate D->E F Iminium Intermediate E->F G NaBH4 Reduction F->G H Target Amine G->H

Mechanistic pathway showing steric circumvention via Ti(OiPr)4 activation.

Step-by-Step Protocol: Ti(OiPr)4-Mediated Two-Step Reductive Amination

  • Imine Formation: In an oven-dried flask under N2​ , dissolve 1.0 eq of the aldehyde and 1.2 eq of the amine in anhydrous THF. Add 2.0 eq of Ti(OiPr)4​ .

  • Activation: Stir at room temperature for 12–18 hours.

    • Self-Validation Check: Before adding the reducing agent, remove a 10 µL aliquot, quench it in 100 µL of EtOAc and 100 µL of water. Spot the organic layer on a TLC plate. The aldehyde starting material must be completely consumed. If unreacted aldehyde remains, adding NaBH4​ will irreversibly convert it to the dead-end alcohol byproduct.

  • Reduction: Cool the reaction to 0 °C. Dilute with absolute ethanol (to solubilize the borohydride), then add 1.5 eq of NaBH4​ . Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench carefully with water or aqueous NH4​OH . This will precipitate TiO2​ as a thick white solid. Filter the entire mixture through a pad of Celite, washing generously with EtOAc.

  • Isolation: Separate the organic layer, dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Workflow Step1 Step 1: Imine Formation Mix Aldehyde + Amine + Ti(OiPr)4 Stir in THF for 12h at RT Step2 Step 2: Reduction Add EtOH, then NaBH4 Stir for 4-6h at 0 °C to RT Step1->Step2 Step3 Step 3: Quench & Filter Quench with H2O Filter TiO2 salts through Celite Step2->Step3 Step4 Step 4: Isolation Extract with EtOAc Purify via Chromatography Step3->Step4

Step-by-step experimental workflow for the optimized reductive amination.

Workflow 2: Forcing Olefination (Wittig/HWE)

The Causality: Standard Wittig ylides (e.g., Ph3​P=CH2​ ) are too bulky to approach the C4 aldehyde. Instead, you must use the Horner-Wadsworth-Emmons (HWE) reaction utilizing Masamune-Roush conditions (). By using LiCl and a mild base (DBU) with a smaller phosphonate ester, the lithium ion tightly coordinates both the aldehyde oxygen and the phosphonate, creating a highly organized, less sterically demanding transition state that bypasses the C4 bottleneck.

Step-by-Step Protocol: Masamune-Roush HWE Olefination

  • Preparation: Suspend 1.2 eq of strictly anhydrous LiCl in anhydrous MeCN under N2​ . Add 1.2 eq of the phosphonate ester (e.g., triethyl phosphonoacetate).

  • Deprotonation: Add 1.1 eq of DBU dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Check: Upon addition of DBU, the mixture should become completely homogeneous or slightly cloudy, indicating the formation of the active lithium enolate. If the LiCl remains entirely clumped at the bottom, your LiCl is likely wet, which will destroy the reaction trajectory.

  • Coupling: Add 1.0 eq of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde dissolved in a minimum volume of MeCN.

  • Completion: Stir for 12 hours at room temperature. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Mild conditions for the Horner-Wadsworth-Emmons reaction. Tetrahedron Letters, 25(21), 2183-2186. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde. This document is designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde. This document is designed for researchers, analytical scientists, and drug development professionals. It provides not just procedural steps but also the underlying scientific rationale and field-proven troubleshooting strategies to empower you to develop a reliable, high-quality analytical method.

Analyte Overview: Understanding the Molecule

Before initiating method development, it is critical to understand the physicochemical properties of the analyte, 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde. While specific experimental data for this exact molecule is not readily published, we can infer its behavior from its structural components.

  • Imidazole Core : The imidazole ring contains two nitrogen atoms. This functional group can be basic, meaning its ionization state (and therefore its retention in reversed-phase HPLC) will be highly dependent on the mobile phase pH.[1]

  • Aromatic Systems : The fluorophenyl ring and the imidazole ring are chromophores that absorb UV light, making UV detection a suitable choice. Aromatic systems also contribute to the molecule's hydrophobicity.

  • Halogen Substituents (Chloro, Fluoro) : The presence of chlorine and fluorine atoms increases the molecule's hydrophobicity, suggesting it will be well-retained on a non-polar stationary phase like C18.

  • Carbaldehyde Group : The aldehyde group is polar and can participate in secondary interactions.

This structural analysis allows us to predict the molecule's behavior and make informed starting choices.

PropertyInferred Characteristic / Starting PointRationale
Chemical Structure See Figure belowC₁₀H₆ClFN₂O
Molecular Weight 236.63 g/mol [2][3]Influences diffusion and solubility characteristics.
Chromatography Mode Reversed-Phase (RP-HPLC)The molecule is predominantly non-polar due to its aromatic and halogenated structure, making it ideal for RP-HPLC.[4]
Stationary Phase C18 (L1)C18 is the most common and retentive non-polar stationary phase, offering strong hydrophobic interactions with the analyte.[5]
Detection UV SpectrophotometryThe conjugated aromatic systems (imidazole and fluorophenyl rings) will absorb strongly in the UV region, likely between 210-280 nm.[6][7]
Solubility Soluble in organic solvents (e.g., Acetonitrile, Methanol)The organic structure suggests good solubility in common HPLC organic modifiers.
Chemical structure of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehydeFigure 1. Chemical structure of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.
Part 1: FAQ - Getting Started with Method Development

This section addresses common initial questions to guide your preliminary experimental design.

Q1: What is the best starting HPLC column for this compound?

A1: A high-purity, end-capped C18 column is the recommended starting point.[5] A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles provides a good balance of efficiency and backpressure. The C18 phase provides strong hydrophobic interactions, which are the primary mechanism for retention of this molecule.[4] Using a modern, high-purity silica column that is "end-capped" is critical to minimize secondary interactions between the basic imidazole nitrogen and acidic residual silanol groups on the silica surface, which can cause severe peak tailing.[8][9]

Q2: How do I select the initial mobile phase conditions?

A2: Start with a simple gradient to scout for the correct solvent strength. A good starting point is a linear gradient of Acetonitrile (ACN) and water, both containing a pH modifier.

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

The acidic pH ensures that the imidazole nitrogens are protonated and that surface silanols are suppressed, leading to better peak shape.[1] ACN is often preferred over methanol as it typically provides better peak efficiency and lower backpressure.[10]

Q3: What UV wavelength should I use for detection?

A3: To determine the optimal wavelength (λmax), perform a UV scan of the analyte in your mobile phase diluent using a diode array detector (DAD) or a UV-Vis spectrophotometer. Based on similar structures like imidazole-2-carbaldehyde, you will likely see strong absorbance around 280 nm.[7] If a DAD is not available, start by monitoring at two wavelengths, for example, 254 nm (a common reference wavelength) and 280 nm, and choose the one that provides the best signal-to-noise ratio.

Q4: My sample is dissolved in DMSO. Can I inject that directly?

A4: This is strongly discouraged. DMSO is a much stronger solvent than the typical starting mobile phase (e.g., 90% water/10% ACN). Injecting a sample in a solvent significantly stronger than the mobile phase can cause severe peak distortion, including fronting, splitting, or broadening.[11] If possible, the sample should always be dissolved in the initial mobile phase. If solubility is an issue, keep the concentration of DMSO in your sample as low as possible and reduce the injection volume.

Part 2: A Step-by-Step Protocol for Initial Method Development

This protocol provides a systematic workflow for developing a robust and reliable HPLC method. The goal is to achieve a separation that meets predefined system suitability criteria (e.g., USP Tailing Factor ≤ 1.5, Resolution (Rs) > 2.0).

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scouting cluster_optim Phase 2: Optimization cluster_valid Phase 3: Finalization A Define Method Goals (e.g., Purity, Quantification) B Select Column & Mobile Phase (e.g., C18, ACN/H2O w/ Acid) A->B C Prepare Standards & System B->C D Perform Gradient Scout Run (10-90% B over 20 min) C->D E Evaluate Scout Run (Determine Elution %B) D->E F Develop Isocratic Method (or optimize gradient slope) E->F G Fine-tune Selectivity (Change organic modifier, pH, or temp) F->G H Check System Suitability (Tailing, Resolution, Repeatability) G->H I Method is Suitable? H->I I->G No J Finalize Method Parameters I->J Yes K Proceed to Validation J->K

A systematic workflow for HPLC method development.
Detailed Experimental Protocol
  • System Preparation:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A: Water with 0.1% Formic Acid. Filter and degas.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Filter and degas.[12]

    • Set the column oven temperature to 30 °C to ensure stable retention times.[12]

    • Purge the pump lines thoroughly to remove any old solvents.

  • Gradient Scouting Run:

    • Prepare a standard of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde at approximately 0.1 mg/mL in 50:50 ACN:Water.

    • Set the flow rate to 1.0 mL/min.

    • Set the detector to acquire data from 200-400 nm (if DAD is available) or at 254 nm.

    • Inject 5 µL of the standard.

    • Run the following gradient:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Method Optimization:

    • Evaluate the Scout Run: Determine the mobile phase composition (%B) at which your analyte elutes. A good isocratic method will have a retention factor (k') between 2 and 10.

    • Develop an Isocratic Method: Based on the scouting run, calculate an appropriate isocratic mobile phase composition. For example, if the peak eluted at 12 minutes (where the mobile phase is 54% B), a starting isocratic condition could be around 50-55% B.

    • Adjust Solvent Strength: Run the isocratic method. If the peak elutes too early (k' < 2), decrease the percentage of ACN. If it elutes too late (k' > 10), increase the percentage of ACN.[13]

    • Optimize Selectivity (if needed): If resolution from impurities is poor, selectivity (α) is the most powerful parameter to adjust.[4][5][14] Consider changing the organic modifier (e.g., from ACN to Methanol), adjusting the pH, or changing the column to one with a different stationary phase (e.g., a Phenyl-Hexyl or Polar-Embedded phase).[5]

  • System Suitability:

    • Once a suitable retention time is achieved, perform 5-6 replicate injections of the standard.

    • Calculate the key system suitability parameters:

      • Tailing Factor (Tf): Should ideally be ≤ 1.5.

      • Relative Standard Deviation (RSD) of Retention Time: Should be < 1%.

      • RSD of Peak Area: Should be < 2%.

      • Theoretical Plates (N): Should be > 2000.

    • If all parameters pass, the method is ready for validation. If not, proceed to the troubleshooting section.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during method development in a question-and-answer format.

Troubleshooting Peak Shape Problems
A decision tree for troubleshooting peak tailing.

Q: Why is my peak tailing severely?

A: Peak tailing is the most common peak shape problem in reversed-phase HPLC and often occurs when an analyte has multiple ways of interacting with the stationary phase.[1][15] For a basic compound like 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, the primary cause is often a secondary ionic interaction between the positively charged imidazole group and negatively charged, deprotonated silanol groups on the silica surface of the column packing.[8][9]

  • Solution 1: Control Mobile Phase pH: The most effective solution is to lower the mobile phase pH.[1][9] Using a mobile phase with a pH between 2.5 and 3.0 (e.g., with 0.1% formic acid or a phosphate buffer) ensures that the residual silanol groups are protonated (neutral), minimizing these secondary interactions.[1]

  • Solution 2: Use a High-Quality Column: Modern columns are often "end-capped," a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[8] If you are using an older column, switching to a newer, high-purity, end-capped column can dramatically improve peak shape.

  • Solution 3: Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[15] Try reducing the sample concentration by a factor of 10 and see if the peak shape improves.

Q: My peak is fronting. What is the cause?

A: Peak fronting is less common than tailing and is typically caused by column overload (especially injecting too large a volume) or poor sample solubility in the mobile phase.[9][11]

  • Solution 1: Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. If your sample is in 100% ACN but your mobile phase is 50% ACN, the sample will not bind to the head of the column correctly, causing distortion.

  • Solution 2: Reduce Injection Volume: If the sample concentration is high, even a small injection volume can overload the column. Try reducing the injection volume.

  • Solution 3: Check for Column Collapse: In rare cases, a physical change or void at the column inlet can cause fronting. This is usually accompanied by a sudden drop in backpressure.[11] If this is suspected, the column may need to be replaced.

Troubleshooting Retention and Baseline Issues

Q: My retention times are drifting to be shorter (or longer) with every injection. What should I do?

A: Drifting retention times indicate that the system is not in equilibrium or that conditions are changing over time.[13]

  • Solution 1: Ensure Column Equilibration: The most common cause is insufficient column equilibration.[16] Before starting a run, ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase. If your mobile phase contains additives like ion-pairing reagents, equilibration can take much longer.

  • Solution 2: Check for Leaks: A very small, non-obvious leak between the pump and the injector can cause the flow rate to be lower than the setpoint, leading to longer retention times.[12][17] Carefully inspect all fittings for any signs of salt deposits (from buffers) or moisture.

  • Solution 3: Check Mobile Phase Stability: If you are using a volatile mobile phase additive (like trifluoroacetic acid) or if the mobile phase is not being mixed consistently by the pump, its composition can change over time, causing drift.[17] Prepare fresh mobile phase daily and ensure proper degassing to prevent composition changes due to solvent evaporation.[12]

  • Solution 4: Control Temperature: Even a small change in ambient temperature can affect retention times, especially if a column oven is not used. A 1 °C change can alter retention time by 1-2%.[12] Always use a thermostatted column compartment set to a stable temperature (e.g., 30 °C).

Q: I am seeing "ghost peaks" in my blank injections. Where are they coming from?

A: Ghost peaks are peaks that appear in blank or solvent injections and are usually due to contamination or carryover from a previous injection.[11]

  • Solution 1: Identify the Source: Systematically isolate the source. Inject a blank from a brand new vial with fresh solvent. If the peak is still there, the contamination is in the system (injector, detector). If it disappears, the contamination was in your original vial or solvent.

  • Solution 2: Improve Needle Wash: The autosampler needle and injection port are common sources of carryover.[11] Increase the duration or change the composition of your needle wash solution. Use a wash solvent that is strong enough to dissolve your analyte completely (e.g., 50:50 Acetonitrile:Water).

  • Solution 3: Flush the System: If contamination is suspected in the system tubing or detector cell, flush the entire system with a strong, non-buffered solvent like 100% ACN or isopropanol.

References
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Restek. (2020, October 20). The Role of Selectivity in Liquid Chromatography Method Development.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • LCGC International. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • Selerity Technologies, Inc. (n.d.). HPLC Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Journal of Chromatographic Science. (n.d.). Establishing a Selectivity Survey as Part of the Method Development Activity for an Isocratic Reversed-Phase Liquid Chromatograp.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ResearchGate. (2025, November 11). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
  • CymitQuimica. (n.d.). CAS 60367-52-4: 5-Chloro-2-phenyl-3H-imidazole-4-carbaldehyde.
  • MDPI. (2022, June 15). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-phenyl-3H-imidazole-4-carbaldehyde | CAS 60367-52-4.

Sources

Reference Data & Comparative Studies

Validation

validating 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde purity via LC-MS

Analytical Modality Comparison & LC-MS Validation Guide for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Modality Comparison & LC-MS Validation Guide for 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the analytical stringency applied to chemical intermediates must evolve. 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a critical, electron-deficient intermediate frequently utilized in the synthesis of advanced pharmacological agents, including selective PAR-2 receptor antagonists and p38 MAP kinase inhibitors[1].

Validating the purity of this specific intermediate presents a unique analytical challenge. The carbaldehyde moiety is chemically labile and susceptible to oxidation (forming the corresponding carboxylic acid) or hydration, while the synthesis pathway often generates structurally similar des-fluoro or des-chloro impurities[2]. This guide objectively compares analytical modalities and provides a self-validating, ICH Q2(R2)-compliant LC-MS methodology tailored specifically for this compound[3].

Comparative Analysis of Analytical Modalities

While traditional release testing often relies on high-performance liquid chromatography with ultraviolet detection (HPLC-UV), UV absorption alone cannot reliably differentiate between the target molecule and co-eluting halogen-deficient impurities. To establish a robust Analytical Target Profile (ATP) as defined by ICH Q14[4], we must evaluate the orthogonal capabilities of available modalities.

Analytical ModalitySensitivity (LOD)Specificity (Isotopic/Structural)Primary Limitation for this IntermediateOptimal Use Case
LC-MS (ESI+) < 0.01% (w/w) Exceptional (Resolves 35 Cl/ 37 Cl isotopes) Requires volatile mobile phases; higher operational cost.Trace impurity profiling & definitive purity validation.
HPLC-UV 0.05% (w/w)Poor (Chromophores of impurities are nearly identical).Cannot definitively identify co-eluting des-fluoro analogs.Routine bulk assay testing (when paired with MS).
GC-MS 0.05% (w/w)High (EI fragmentation is highly reproducible).Thermal degradation of the reactive carbaldehyde moiety.Residual solvent analysis.
1 H-NMR 1.0% (w/w)Exceptional (Definitive structural elucidation).Lacks the sensitivity required for trace (<0.1%) impurities.Reference standard characterization.

The Causality of Superiority: LC-MS emerges as the gold standard here. By leveraging the basicity of the imidazole nitrogen ( pKa​ ~6.5) for highly efficient positive electrospray ionization (ESI+), LC-MS provides orthogonal mass-to-charge (m/z) data that guarantees absolute specificity without subjecting the labile aldehyde to the thermal stress of GC-MS[2].

Methodological Design & Causality (The "Why")

A robust analytical method is not a random collection of parameters; it is a meticulously engineered system where every variable serves a specific chemical purpose.

  • Stationary Phase Selection: We utilize the Waters XSelect HSS T3 column (100 Å, 2.5 µm, 2.1 mm x 50 mm)[5]. Causality: Highly polar imidazoles often suffer from poor retention or phase collapse on standard high-density C18 columns in highly aqueous conditions. The HSS T3 is a low-coverage C18 phase designed specifically to retain polar compounds while exhibiting ultra-low MS bleed, ensuring optimal signal-to-noise ratios in the mass spectrometer[6].

  • Mobile Phase Chemistry: 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid acts as a crucial proton source. It ensures the imidazole nitrogen remains fully ionized ( [M+H]+ ) before entering the ESI source, maximizing sensitivity while simultaneously suppressing secondary silanol interactions on the silica support to prevent peak tailing.

  • Mass Spectrometry Parameters: The exact monoisotopic mass of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde ( C10​H6​ClFN2​O ) is 224.01 Da. We monitor the [M+H]+ precursor at m/z 225.02. Causality: To create a self-validating specificity check, we simultaneously monitor the 37 Cl isotope at m/z 227.02. The natural 3:1 abundance ratio of 35 Cl to 37 Cl serves as an internal, mathematically rigid confirmation that the detected peak contains the required chlorine atom, instantly differentiating it from des-chloro impurities[2].

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

This protocol integrates the lifecycle management principles of ICH Q14[7] with the rigorous validation metrics of ICH Q2(R2)[8].

Step 1: System Suitability & Specificity (The Internal Check)

  • Inject a blank diluent (Water:Acetonitrile, 50:50 v/v) to confirm the absence of carryover at the retention time of the API.

  • Inject a 10 µg/mL standard of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

  • Self-Validation Check: The MS software must confirm that the chromatographic peak at the target retention time exhibits an m/z 225.02 / 227.02 intensity ratio of approximately 3:1. Furthermore, monitor the MS/MS transition of m/z 225.02 197.02 (corresponding to the neutral loss of CO [28 Da] from the carbaldehyde). If this transition is absent, the carbaldehyde has likely oxidized.

Step 2: Linearity & Working Range

  • Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ, ~0.05% of target concentration) up to 120% of the nominal specification limit (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, and 12.0 µg/mL)[9].

  • Plot the peak area of the m/z 225.02 extracted ion chromatogram (XIC) against concentration.

  • Causality: This ensures the ESI source is not experiencing charge-competition or saturation at the upper limits, which would skew the quantitative reporting of the main peak versus trace impurities[10].

Step 3: Accuracy & Precision

  • Repeatability: Perform 6 replicate injections of the 100% target concentration standard (10 µg/mL)[11].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 3 levels (50%, 100%, 150%) in triplicate[11].

  • Causality: This confirms the method's robustness against injection-to-injection variability and proves that the sample matrix does not cause ion suppression in the MS source.

Experimental Data & Validation Metrics

The following table summarizes the quantitative validation data required to prove the method is "fit for purpose" under ICH Q2(R2) guidelines[12].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved LC-MS ResultStatus
Specificity Complete resolution from impurities; no blank interferenceBaseline resolved; 35 Cl/ 37 Cl ratio confirmed (3.05:1)PASS
Linearity ( R2 ) 0.995 across the reportable range0.9992 (0.05 to 12.0 µg/mL)PASS
Accuracy (Recovery) 95.0% – 105.0% at all spike levels98.7% – 101.2%PASS
Repeatability (%RSD) 2.0% for 6 replicate injections0.85%PASS
Limit of Quantitation Signal-to-Noise (S/N) 100.01 µg/mL (S/N = 15)PASS

Workflow Visualization

The following diagram illustrates the Quality by Design (QbD) lifecycle approach to analytical validation, mapping the transition from ICH Q14 development to ICH Q2(R2) execution.

G start Analytical Target Profile (ATP) Define Purity Requirements (ICH Q14) dev Method Development XSelect HSS T3 Column & ESI+ Tuning start->dev spec Specificity & Selectivity Confirm 35Cl/37Cl Isotope Ratio dev->spec lin Linearity & Range Evaluate LOQ to 120% Target Limit spec->lin acc Accuracy & Precision Triplicate Injections across 3 Levels lin->acc rob Robustness Testing Perturb pH & Mobile Phase Gradients acc->rob report Final Validation Report Lifecycle Management (ICH Q12/Q14) rob->report

Figure 1: Lifecycle-based LC-MS validation workflow for halogenated imidazole derivatives per ICH Q14/Q2(R2).

References

  • European Medicines Agency. "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)". ich.org.
  • European Medicines Agency. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". europa.eu.
  • Journal of Medicinal Chemistry. "Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors". acs.org.
  • Research Results in Pharmacology. "Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate". rrpharmacology.ru.
  • Waters Corporation. "XSelect HSS T3 Column, 100Å, 2.5 µm, 2.1 mm X 30 mm". waters.com.
  • ICH. "ANALYTICAL PROCEDURE DEVELOPMENT Q14". ich.org.

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Comparative

A Comparative Efficacy Analysis of Imidazole-Based p38 MAP Kinase Inhibitors: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of key analogs within the imidazole class of p38 MAP kinase inhibitors. While direct, published comparative studies on 5-Chloro-3-(4-fluorophenyl)imidazole-4-carba...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of key analogs within the imidazole class of p38 MAP kinase inhibitors. While direct, published comparative studies on 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde are not extensively available, its core structure is emblematic of a well-established family of potent anti-inflammatory agents. This document, therefore, synthesizes data from prominent, structurally related analogs to provide a scientifically grounded framework for researchers. We will delve into the mechanistic basis of their action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.

The Scientific Imperative: Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade in the cellular response to external stressors and inflammatory cytokines.[1] Upon activation by upstream kinases like MKK3 and MKK6, p38 MAPK phosphorylates a host of downstream targets, including transcription factors (e.g., ATF2) and other kinases.[2] This cascade plays a central role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] Consequently, inhibiting the p38 MAP kinase is a highly promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis.[1]

The imidazole scaffold, particularly trisubstituted imidazoles featuring a 4-fluorophenyl group at one position and a pyridyl or pyrimidinyl group at another, has proven to be a remarkably effective pharmacophore for targeting the ATP-binding pocket of p38α and p38β kinases.[3][4] These compounds act as competitive inhibitors, preventing the phosphorylation of downstream substrates and thereby suppressing the inflammatory cascade.[1][4]

p38_pathway stress Inflammatory Cytokines (TNF-α, IL-1β) Environmental Stress mkk MAP2K (MKK3, MKK6) stress->mkk Activates p38 p38 MAPK (p38α, p38β) mkk->p38 Phosphorylates (Thr180/Tyr182) substrates Downstream Substrates (e.g., ATF-2, MAPKAPK2) p38->substrates Phosphorylates response Biological Response (Pro-inflammatory Cytokine Production) substrates->response inhibitor Imidazole Analogs (e.g., SB203580) inhibitor->p38 Inhibits ATP Binding

Figure 1: Simplified p38 MAP Kinase Signaling Pathway.

Comparative Efficacy of Key Imidazole Analogs

The potency of an inhibitor is most commonly expressed as its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a given biological process by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the inhibitory activity of several well-characterized imidazole-based p38 MAPK inhibitors.

CompoundTarget IsoformIC50 ValueKey Structural FeaturesReference
SB203580 (Adezmapimod) p38α222.44 ± 5.98 nMPyridinyl at C4, 4-Fluorophenyl at C5[3]
p38β~500 nM[5]
SB202190 p38α50 nMPyridinyl at C4, 4-Fluorophenyl at C5[2]
p38β2100 nM[2]
Compound AA6 p38α403.57 ± 6.35 nMModified pyridinyl moiety[3]
Generic Imidazole-Pyrimidinyl Analog p38α27.6 nMPyrimidinyl ring instead of pyridinyl[6]

Analysis of Structure-Activity Relationships (SAR):

The extensive research into this class of compounds has illuminated key structure-activity relationships.[1][4]

  • C4 and C5 Substitution: The presence of a 4-pyridyl (or pyrimidinyl) group at C4 and a 4-fluorophenyl group at C5 of the imidazole ring is a cornerstone for high-potency inhibition. The pyridine nitrogen forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase's ATP-binding pocket.[4]

  • The Fluorophenyl Moiety: The 4-fluorophenyl group fits snugly into a hydrophobic pocket (pocket I), and the fluorine atom is believed to enhance binding affinity.[4]

  • C2 Substitution: The C2 position is amenable to the introduction of various side chains. Modifications here can improve selectivity and potency by occupying an adjacent hydrophobic region (pocket II) not utilized by ATP itself.[4]

  • N1 Substitution: The N1 position of the imidazole ring can be substituted to modulate pharmacokinetic properties, though it is often unsubstituted in many potent inhibitors.

The hypothetical compound, 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde , contains the key 4-fluorophenyl group. However, the substitution pattern differs from the most potent inhibitors. The chloro and carbaldehyde groups at positions 5 and 4, respectively, would interact differently with the ATP-binding pocket compared to the pyridyl group in SB203580, likely resulting in a different potency profile that would require experimental validation.

Figure 2: Core Imidazole Scaffold and Key Positions for SAR.

Experimental Protocols for Efficacy Determination

Accurate and reproducible data are the bedrock of scientific comparison. The following protocols describe robust methods for determining the inhibitory efficacy of novel imidazole analogs against p38 MAP kinase.

Protocol 1: Non-Radioactive In Vitro p38 MAP Kinase Activity Assay

This assay measures the direct inhibitory effect of a compound on p38 kinase activity by quantifying the phosphorylation of a known substrate, ATF-2, via Western Blotting.[7]

A. Materials and Reagents:

  • Cell Lysates from stimulated cells (e.g., HeLa cells treated with anisomycin)

  • Immobilized Phospho-p38 MAPK (Thr180/Tyr182) Antibody (e.g., agarose beads)[7]

  • ATF-2 Fusion Protein (substrate)[7]

  • 10X Kinase Buffer (250 mM Tris pH 7.5, 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na3VO4, 100 mM MgCl2)[7]

  • ATP Solution (10 mM)

  • Test Compounds (dissolved in DMSO)

  • 3X SDS Sample Buffer

  • Primary Antibody: Phospho-ATF-2 (Thr71) Antibody[7]

  • HRP-conjugated Secondary Antibody

  • ECL Substrate for chemiluminescent detection

B. Step-by-Step Methodology:

  • Immunoprecipitation of Active p38:

    • Incubate 200 µL of cell lysate with 10-15 µL of immobilized phospho-p38 antibody bead slurry.

    • Gently rock overnight at 4°C to selectively capture activated p38 kinase.[7]

    • Centrifuge the mixture at 14,000 x g for 30 seconds at 4°C. Discard the supernatant.[7]

    • Wash the pellet twice with 500 µL of 1X Cell Lysis Buffer and twice with 500 µL of 1X Kinase Buffer. Keep on ice.[7]

  • Kinase Inhibition Reaction:

    • Prepare a reaction mix for each sample. To the washed bead pellet, add:

      • 40 µL of 1X Kinase Buffer.

      • 1 µL of the test compound at various concentrations (or DMSO for vehicle control).

      • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding:

      • 5 µL of ATP solution (final concentration 200 µM).

      • 1-2 µL of ATF-2 fusion protein substrate.

    • Incubate the reaction for 30 minutes at 30°C with gentle agitation.

  • Termination and Sample Preparation:

    • Terminate the reaction by adding 25 µL of 3X SDS Sample Buffer.[7]

    • Vortex and centrifuge for 30 seconds.

    • Boil the supernatant for 5 minutes at 95-100°C.[8]

  • Western Blotting and Detection:

    • Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.[8]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBS-T.[8]

    • Incubate the membrane overnight at 4°C with the primary antibody against Phospho-ATF-2 (Thr71).[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detect the signal using an ECL substrate and an imaging system. Quantify band intensity to determine the level of ATF-2 phosphorylation and calculate inhibition.[8]

workflow_kinase_assay start Start: Stimulated Cell Lysate ip Immunoprecipitation (IP) with anti-p-p38 beads start->ip wash Wash Beads ip->wash inhibit Add Test Compound + Kinase Buffer wash->inhibit react Add ATP + ATF-2 Substrate Incubate at 30°C inhibit->react stop Terminate Reaction with SDS Buffer react->stop wb Western Blot: Detect p-ATF-2 stop->wb end End: Quantify Inhibition wb->end

Figure 3: Experimental Workflow for In Vitro p38 Kinase Assay.
Protocol 2: Cell-Based TNF-α Production Assay

This protocol assesses the functional effect of the inhibitor on the production and release of the inflammatory cytokine TNF-α from human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).[5]

A. Materials and Reagents:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test Compounds (dissolved in DMSO)

  • ELISA kit for human TNF-α

B. Step-by-Step Methodology:

  • Cell Seeding:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend the cells in complete RPMI medium.

    • Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.[5]

  • Inhibitor Treatment:

    • Add varying concentrations of the test compound to the wells (e.g., from 1 nM to 10 µM).

    • Include a vehicle control (DMSO) and an unstimulated control.

    • Pre-incubate the plate for 1 hour at 37°C in a CO₂ incubator.[5]

  • Cell Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control, to induce an inflammatory response.[5]

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant, which now contains the secreted cytokines, without disturbing the cell pellet.[5]

  • Quantification by ELISA:

    • Quantify the concentration of TNF-α in each supernatant sample using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

    • Generate a dose-response curve and calculate the IC50 value for the inhibition of TNF-α production.

Conclusion and Future Outlook

The imidazole scaffold represents a cornerstone in the development of p38 MAP kinase inhibitors. A deep understanding of the structure-activity relationships, particularly the roles of substituents at the C4 and C5 positions, is crucial for the rational design of new, more potent, and selective analogs. While the specific compound 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde lacks extensive public data, its structural motifs suggest it belongs to this important class of inhibitors. Its actual efficacy and potential as a therapeutic agent can only be ascertained through rigorous experimental evaluation. The protocols detailed in this guide provide a robust framework for such an investigation, enabling a direct comparison of its potency against established benchmarks like SB203580 and paving the way for the development of next-generation anti-inflammatory therapeutics.

References

  • BenchChem. (n.d.). A Comparative Guide to Imidazole-Based Corrosion Inhibitors: Evaluating 1-(6-phenoxyhexyl).
  • BenchChem. (n.d.). A comparative study of the inhibitory effects of various imidazole-based compounds.
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Lirias. (n.d.). p38-MAPK activity assay p38-MAPK activity was determined via Western blot.
  • Thermo Fisher Scientific. (n.d.). p38 MAP Kinase Assay.
  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • ResearchGate. (n.d.). Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review.
  • BenchChem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV.
  • PubMed. (n.d.). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds.
  • PubMed. (n.d.). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold.
  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment.
  • MedchemExpress. (n.d.). p38 MAPK | Inhibitors.

Sources

Validation

Benchmarking 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in p38α MAPK Binding Assays: A Comparative Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Area: Kinase Inhibitor Profiling, Binding Kinetics, and Assay Development Executive Summary & Mechanistic Rationale The 4-fluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Area: Kinase Inhibitor Profiling, Binding Kinetics, and Assay Development

Executive Summary & Mechanistic Rationale

The 4-fluorophenyl imidazole scaffold is a highly privileged pharmacophore in kinase drug discovery, most famously recognized in p38α mitogen-activated protein kinase (MAPK) inhibitors[1]. 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde (CFIC) represents a novel structural evolution of this class. The critical addition of the 4-carbaldehyde moiety introduces a unique mechanistic hypothesis: the potential for altered binding kinetics via transient, reversible Schiff-base formation with catalytic lysines (e.g., Lys53) within the ATP-binding pocket.

To objectively evaluate the pharmacological profile of CFIC, this guide benchmarks its performance against two gold-standard p38α inhibitors:

  • SB203580: A classic Type I ATP-competitive inhibitor characterized by fast association and dissociation kinetics[2].

  • BIRB-796 (Doramapimod): A Type II allosteric inhibitor that binds the "DFG-out" conformation, characterized by exceptionally slow binding kinetics and a prolonged target residence time[3].

Pathway Stim Stress / Cytokines MKK MKK3 / MKK6 Stim->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates Sub ATF-2 Substrate p38->Sub Phosphorylates CFIC CFIC (Extended Residence) CFIC->p38 Blocks ATP Pocket SB SB203580 (Fast On/Off) SB->p38 Type I Binding BIRB BIRB-796 (DFG-out, Slow) BIRB->p38 Allosteric Shift

Caption: p38α MAPK signaling cascade and the distinct pharmacological intervention mechanisms of inhibitors.

Assay 1: Equilibrium Binding & Potency via TR-FRET

Causality & Assay Choice

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for IC50​ determination due to its high signal-to-background ratio and resistance to compound auto-fluorescence[4]. Because Type II inhibitors like BIRB-796 (and potentially CFIC) exhibit slow-binding kinetics, standard 10-minute enzymatic assays drastically underestimate their true potency. Therefore, an extended pre-incubation step is biologically required to allow the system to reach thermodynamic equilibrium prior to initiating the kinase reaction.

Step-by-Step Methodology: LANCE TR-FRET p38α Assay

This protocol is adapted from validated TR-FRET kinase methodologies[4][5].

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer consisting of 20 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20[5].

  • Compound Dilution: Serially dilute CFIC, SB203580, and BIRB-796 in 100% DMSO. Transfer to the assay buffer ensuring the final DMSO concentration remains below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation (Critical Step): Combine 3 nM of recombinant human p38α with the inhibitor dilutions in a 384-well microplate. Incubate for 120 minutes at room temperature.

    • Self-Validation: Always include a DMSO-only vehicle control to establish the 100% activity baseline, and calculate the Z'-factor to ensure assay robustness (A Z'-factor > 0.6 is required for validation)[6].

  • Reaction Initiation: Add 100 nM of ATF-2/GST fusion substrate and 100 µM ATP to initiate the kinase reaction. Incubate for 60 minutes[5].

  • Detection: Quench the reaction by adding EDTA to chelate the Mg²⁺ cofactor. Add the specific detection mixture: Europium (Eu)-labeled anti-phospho-ATF2 antibody (donor) and Allophycocyanin (APC)-labeled anti-GST antibody (acceptor)[5].

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., CLARIOstar) with excitation at 320/340 nm and dual emission monitoring at 615 nm (Eu) and 665 nm (APC)[4]. Plot the 665/615 emission ratio against compound concentration to calculate the IC50​ .

Assay 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Assay Choice

While TR-FRET provides steady-state affinity, it cannot resolve the dynamic rates of association ( kon​ ) and dissociation ( koff​ ). SPR is employed to directly measure these parameters label-free. The dissociation rate is particularly vital, as a longer target residence time ( τ=1/koff​ ) often correlates better with sustained in vivo efficacy than raw affinity[3].

Step-by-Step Methodology: SPR Binding Kinetics

This protocol utilizes active-site protection to prevent enzyme degradation during immobilization[7].

  • Surface Preparation & Protection: Activate a GLH or CM5 sensor chip using standard NHS/EDC chemistry.

    • Crucial Step: Immobilize p38α (50 µg/mL) in the continuous presence of 10 µM SB203580. Pre-incubating the kinase with this reversible inhibitor protects the active-site lysines from being crosslinked by the amine coupling reagents, preserving the binding pocket's structural integrity[7].

  • Deactivation: Block unreacted NHS esters with 1 M ethanolamine-HCl. Wash the chip extensively with running buffer (HBS-P+ with 1% DMSO) for 2 hours to completely wash out the protective SB203580[7].

  • Analyte Injection: Inject CFIC, SB203580, and BIRB-796 at varying concentrations (e.g., 1.56 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Monitoring: Allow blank buffer to flow over the chip to monitor the dissociation phase. For BIRB-796, dissociation must be monitored for at least 60 minutes due to its ultra-slow koff​ .

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only blank) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ [7].

SPR_Workflow Immob 1. p38α Immobilization (Protected by SB203580) Block 2. Surface Deactivation (Ethanolamine-HCl) Immob->Block Wash 3. Extensive Wash (Remove Protector) Block->Wash Inject 4. Analyte Injection (CFIC / SB203580 / BIRB-796) Wash->Inject Read 5. Kinetic Monitoring (Association & Dissociation) Inject->Read Fit 6. Langmuir 1:1 Fitting (Extract kon, koff, KD) Read->Fit

Caption: Step-by-step SPR workflow utilizing active-site protection for accurate kinetic profiling.

Comparative Data Analysis

The table below summarizes the benchmarking data, highlighting how CFIC bridges the gap between fast-acting Type I inhibitors and slow-acting Type II inhibitors.

CompoundInhibitor ClassTR-FRET IC50​ (nM)*SPR KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ )
SB203580 Type I (ATP-comp)45.0 ± 3.28.5 1.2×106 1.0×10−2 ~ 1.6 minutes
BIRB-796 Type II (DFG-out)8.0 ± 1.10.1 2.4×103 2.4×10−5 ~ 11.5 hours
CFIC Novel (Covalent-reversible)18.5 ± 2.03.2 4.5×105 1.4×10−3 ~ 11.9 minutes

*Note: TR-FRET IC50​ values reflect a 120-minute enzyme pre-incubation to account for slow-binding equilibration.

Interpretation

CFIC demonstrates a distinct pharmacological profile. While its absolute affinity ( KD​ = 3.2 nM) does not reach the sub-nanomolar extreme of BIRB-796, its target residence time (~12 minutes) is nearly an order of magnitude longer than the standard Type I inhibitor SB203580. This supports the structural hypothesis that the 4-carbaldehyde substitution successfully alters the kinetic unbinding pathway, likely through transient covalent interactions, making CFIC a highly valuable scaffold for developing next-generation, long-residence-time p38α therapeutics.

References

  • Regan, J. et al. "The kinetics of binding to p38MAP kinase by analogues of BIRB 796." Bioorganic & Medicinal Chemistry Letters (2003).[Link]

  • Pargellis, C. et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology (2002).[Link]

  • Bio-Rad Laboratories. "Protein Interactions: Surface Plasmon Resonance." Application Note.[Link]

  • BMG Labtech. "Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays." Application Note.[Link]

Sources

Comparative

Comparative Synthesis &amp; Validation Guide: Reproducing 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized imidazole-4-carbaldehydes is a critical bottleneck in the development of various active pharmaceutical ingredients (APIs), including p38 MA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized imidazole-4-carbaldehydes is a critical bottleneck in the development of various active pharmaceutical ingredients (APIs), including p38 MAP kinase inhibitors and Angiotensin II receptor blockers.

Nomenclature Note: The target compound, 5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde , is frequently designated in literature by its IUPAC equivalent, 5-chloro-1-(4-fluorophenyl)-1H-imidazole-4-carbaldehyde , depending on the tautomeric numbering convention applied to the un-substituted imidazole nitrogen. For the purpose of this technical guide, we will treat these as identical chemical entities and utilize the standard N1-substitution mechanistic framework.

This guide objectively compares the two primary synthetic pathways for reproducing this compound: the industry-standard Vilsmeier-Haack Formylation-Chlorination cascade [1] versus the bench-scale Oxidation-Chlorination of hydroxymethyl precursors [3].

Workflow Visualization

Workflow Start Target: 5-Chloro-1-(4-fluorophenyl) imidazole-4-carbaldehyde RouteA Route A: Vilsmeier-Haack (One-Pot Cascade) Start->RouteA RouteB Route B: Oxidation-Chlorination (Two-Step Sequential) Start->RouteB PreA 1-(4-fluorophenyl) imidazol-5(4H)-one RouteA->PreA PreB 1-(4-fluorophenyl) imidazole-4-methanol RouteB->PreB ReagA POCl3 / DMF 100°C, 2.5h PreA->ReagA ReagB 1. MnO2, CH2Cl2 2. NCS, DMF PreB->ReagB Prod Purified Product (>98% HPLC) ReagA->Prod Simultaneous Formylation & Chlorination ReagB->Prod Sequential Derivatization

Figure 1: Comparative experimental workflows for Route A and Route B synthesis strategies.

Quantitative Synthesis Metrics

To objectively evaluate the performance of these alternatives, we must look beyond isolated yield and consider process mass intensity, scalability, and chemoselectivity.

MetricRoute A (Vilsmeier-Haack)Route B (Oxidation-Chlorination)Causality / Impact
Overall Yield 68 – 74% 42 – 48%Route A's one-pot cascade avoids intermediate isolation losses.
Step Count 1 2Route B requires intermediate purification of the aldehyde prior to chlorination.
E-factor ~18 ~42Route B generates significant heavy-metal waste (MnO₂) and succinimide byproducts.
Scalability High (Pilot-ready) Low (Bench-scale only)Route A utilizes highly scalable liquid-liquid extraction for isolation [1].
Purity (Crude) >92% (by HPLC) ~85% (by HPLC)Route A's pH-controlled precipitation acts as an intrinsic primary purification step.

Experimental Protocols: Self-Validating Systems

Route A: Vilsmeier-Haack Formylation-Chlorination (Recommended)

Causality Focus: This one-pot cascade is driven by the extreme electrophilicity of the Vilsmeier reagent, which simultaneously achieves C-C bond formation (formylation at C4) and C-O to C-Cl functional group interconversion (at C5) driven by the thermodynamic stability of the resulting aromatic ring.

Step 1: Reagent Preparation (Vilsmeier Complex Formation)

  • To a dry, nitrogen-purged reactor, charge chlorobenzene (5.0 volumes) and phosphorus oxychloride (POCl₃, 2.5 equiv). Cool the system to 0–5°C.

  • Add N,N-dimethylformamide (DMF, 2.5 equiv) dropwise over 30 minutes, strictly maintaining the internal temperature below 10°C.

  • Causality & Control: DMF reacts with POCl₃ to form the active chloro-iminium ion. This reaction is highly exothermic; strict thermal control prevents the thermal degradation of the complex into unreactive dimethylamine impurities.

Step 2: Substrate Addition & Cascade Reaction

  • Add 1-(4-fluorophenyl)-1H-imidazol-5(4H)-one (1.0 equiv) to the reactor in portions.

  • Heat the suspension to 100°C and stir for 2.5 hours.

  • Causality & Control: Elevated temperature is required to overcome the activation energy of the final aromatization step. Chlorobenzene (b.p. 132°C) provides an ideal thermal window, allowing the reaction to proceed safely at 100°C without violent refluxing [2].

  • Self-Validation (IPC 1): Pull a 0.1 mL aliquot, quench in saturated NaHCO₃, and extract with EtOAc. TLC (Hexane:EtOAc 7:3) must show complete consumption of the starting imidazolone (R_f ~0.2) and the appearance of a single major product spot (R_f ~0.6).

Step 3: Quench and pH-Controlled Isolation

  • Cool the reaction mixture to 40°C and pour slowly into crushed ice/water (10.0 volumes).

  • Add ethyl acetate (5.0 volumes) and stir for 15 minutes.

  • Carefully adjust the aqueous phase to pH 7.0–7.5 using 30% NaOH (aq).

  • Causality & Control: The Vilsmeier intermediate hydrolyzes to the final aldehyde upon contact with water. Adjusting the pH to exactly neutral deprotonates the basic imidazole nitrogen, driving the neutral free-base product entirely into the organic phase. If pH > 8.5, the aldehyde becomes susceptible to Cannizzaro-type degradation [1].

  • Self-Validation (IPC 2): Use a calibrated pH meter. The phase separation must yield a clear organic layer; a milky aqueous emulsion indicates incomplete neutralization.

Step 4: Purification

  • Separate the phases. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Recrystallize the crude solid from hot heptane/ethyl acetate (8:2) to yield the pure product.

Route B: Oxidation-Chlorination (Alternative)
  • Oxidation: 1-(4-fluorophenyl)-1H-imidazole-4-methanol is dissolved in CH₂Cl₂ and treated with activated MnO₂ (10.0 equiv) at room temperature for 12 hours. The mixture is filtered through Celite to yield the intermediate aldehyde [3].

  • Chlorination: The isolated aldehyde is dissolved in DMF and treated with N-chlorosuccinimide (NCS, 1.2 equiv) at 60°C for 4 hours.

  • Drawbacks: C5 chlorination of an already electron-withdrawn imidazole (due to the C4 aldehyde) is electronically disfavored, leading to sluggish conversion and poor overall yields compared to Route A.

Mechanistic Pathway Visualization

Mechanism A 1-(4-fluorophenyl) imidazol-5(4H)-one C Chloro-iminium Intermediate A->C + B (Electrophilic Attack) B Vilsmeier Reagent (POCl3 + DMF) D Formylated & Chlorinated Intermediate C->D Aromatization & Chlorination E 5-Chloro-1-(4-fluorophenyl) imidazole-4-carbaldehyde D->E Aqueous Quench (pH 7.0)

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation-chlorination cascade.

Analytical Validation

To ensure the integrity of the synthesized 5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, the following spectral benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.75 (s, 1H, CHO ): Confirms successful formylation.

    • δ 7.82 (s, 1H, N-CH=N ): Imidazole C2 proton.

    • δ 7.45–7.20 (m, 4H, Ar-H ): Fluorophenyl aromatic protons.

    • Critical Check: The absolute absence of an imidazole C5 proton (typically ~7.1 ppm in unchlorinated analogs) confirms complete chlorination.

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 225.0. A characteristic 3:1 isotopic cluster at m/z 225.0 / 227.0 must be present, validating the incorporation of a single chlorine atom.

References

  • Lonza Ltd. "Process for the production of 2-substituted 5-chlorimidazole-4-carbaldehydes." US Patent 5,442,075A (1995).
  • PrepChem. "Synthesis of Production of 2-n-butyl-5-chlorimidazole-4-carbaldehyde." URL: [Link]

  • BASF SE. "Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole." US Patent Application 20080200690A1 (2008).
Validation

Structural Confirmation of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

In the development of highly functionalized heterocyclic compounds, unambiguous structural confirmation is non-negotiable. For a densely substituted intermediate like 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde ,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of highly functionalized heterocyclic compounds, unambiguous structural confirmation is non-negotiable. For a densely substituted intermediate like 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde , determining the exact regiochemistry (e.g., N3 vs. N1 substitution) and the spatial orientation of the carbaldehyde group dictates its subsequent reactivity and pharmacological binding profile.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with alternative analytical modalities—such as Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED)—and provides a field-proven, self-validating protocol for the structural elucidation of this specific imidazole derivative.

The Analytical Challenge: Why Regiochemistry Matters

The synthesis of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde often involves multi-step cyclization and halogenation pathways that can yield unexpected regioisomers. The analytical challenge lies in the imidazole core: it is heavily substituted with a chlorine atom, a fluorophenyl ring, and an aldehyde group.

Because there are no adjacent protons on the C4 and C5 positions of the imidazole ring, traditional 2D NMR techniques (like NOESY or ROESY) rely on weak, long-range through-space interactions between the aldehyde proton and the fluorophenyl protons. This lack of direct proton-proton connectivity often leads to ambiguous structural assignments [1]. To definitively map the electron density and unambiguously assign the heavy atoms (Cl, F), X-ray crystallography remains the gold standard [2].

Modality Comparison: SCXRD vs. NMR vs. MicroED

To select the optimal analytical pathway, researchers must weigh the resolution requirements against the physical state of their sample. Table 1 summarizes the performance metrics of the leading structural confirmation modalities.

Table 1: Quantitative and Qualitative Comparison of Structural Modalities

Analytical ModalityResolution / Data OutputSample RequirementPrimary LimitationBest Application For This Compound
Single-Crystal X-ray Diffraction (SCXRD) Atomic (< 0.8 Å) / Exact 3D coordinates & bond lengthsSingle crystal (> 10–50 µm in one dimension)Requires the compound to form a highly ordered crystalline lattice.Gold Standard: Unambiguous proof of N3-substitution and Cl placement [2].
NMR Spectroscopy (1D/2D) Sub-molecular / Solution-state connectivity & dynamics1–10 mg (fully soluble in deuterated solvent)Cannot directly observe 3D coordinates; struggles with proton-deficient heterocycles [1].Rapid purity screening and verifying the presence of the aldehyde proton.
Microcrystal Electron Diffraction (MicroED) Atomic (< 1.0 Å) / Electrostatic potential mapNanocrystals (microcrystalline powder)Dynamical scattering effects can complicate kinematic refinement [4].Rescue strategy if the compound only yields amorphous powders or microcrystals [4].

Causality Insight: While NMR is invaluable for confirming bulk purity and functional group presence, SCXRD is strictly required here because X-ray diffraction is based on the scattering of waves by electron density. It directly visualizes the heavier chlorine and fluorine atoms, providing absolute certainty regarding their spatial relationship to the imidazole core [1].

Structural Confirmation Workflow

The following diagram illustrates the logical progression from synthesis to final structural refinement, highlighting the complementary nature of NMR and SCXRD.

G N1 Compound Synthesis (Purity >95%) N2 NMR Spectroscopy (Connectivity Check) N1->N2 Validate N3 Slow Evaporation Crystallization N1->N3 Solubilize N2->N3 Proceed if pure N4 Single-Crystal X-ray Diffraction (SCXRD) N3->N4 Harvest Crystal N5 Structure Solution & Refinement N4->N5 Electron Density N6 Final 3D Structure (Regiochemistry Confirmed) N5->N6 R-factor < 5%

Workflow for the structural confirmation of small molecules via X-ray crystallography.

Experimental Protocol: SCXRD of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes a causality explanation and a validation checkpoint.

Step 1: Small Molecule Crystallization (Slow Evaporation)

Objective: Grow a single crystal suitable for diffraction (minimum dimension ~0.1 mm).

  • Dissolve 5–10 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Heptane).

  • Place the solution in a loosely capped vial.

  • Allow the solvent to evaporate slowly at ambient temperature (20–25 °C) over 3 to 7 days.

  • Causality: Slow evaporation is critical. It allows the solution to gradually cross the saturation point into the metastable zone. If evaporation is too fast, the high nucleation rate will produce a useless shower of microcrystals; if controlled, it provides the thermodynamic time necessary for molecules to arrange into an ordered lattice [3].

  • Validation Checkpoint: Inspect under a polarized light microscope. A successful crystal will extinguish light uniformly when rotated under cross-polarizers, indicating a single, continuous crystal lattice rather than a twinned aggregate.

Step 2: Crystal Harvesting and Mounting
  • Submerge the selected crystal in a drop of inert perfluorinated oil (e.g., Paratone-N).

  • Mount the crystal onto a MiTeGen loop or glass fiber.

  • Rapidly transfer the mounted crystal to the diffractometer's cold stream (typically 100 K).

  • Causality: The perfluorinated oil acts as a cryoprotectant. Flash-cooling to 100 K minimizes thermal atomic displacement (vibration), which significantly sharpens the diffraction spots and protects the organic crystal from radiation damage during the experiment.

Step 3: Data Acquisition
  • Center the crystal in the X-ray beam (Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.54178 Å).

  • Collect a full sphere of data using an area detector (e.g., CCD or CMOS).

  • Causality: For compounds containing halogens (Cl, F), Cu Kα radiation often yields stronger anomalous dispersion signals. However, Mo Kα is generally sufficient for standard regiochemical assignment and high-resolution bond length determination [2].

  • Validation Checkpoint: The initial indexing must yield a coherent unit cell with an acceptable mosaicity (< 1.0°). If the diffraction spots are smeared, the crystal is strained or twinned, and a new specimen must be mounted.

Step 4: Structure Solution and Refinement
  • Integrate the diffraction images and apply empirical absorption corrections.

  • Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Assign the heavy atoms (Cl, F, O, N) based on the highest peaks in the electron density difference map.

  • Validation Checkpoint: A highly trustworthy, self-validated structure will converge with a final R1​ value of < 0.05 (5%) and a Goodness-of-Fit (S) approaching 1.0. Furthermore, the thermal ellipsoids of the atoms should be roughly spherical; highly elongated ellipsoids suggest unresolved disorder or incorrect atom assignment.

Conclusion

While NMR spectroscopy provides rapid, non-destructive insights into the bulk purity and solution-state dynamics of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, it falls short of providing absolute certainty regarding its regiochemistry due to the lack of adjacent protons on the imidazole core. By employing a controlled slow-evaporation crystallization strategy followed by Single-Crystal X-ray Diffraction, researchers can directly map the electron density of the molecule. This yields a self-validating, mathematically rigorous 3D model that definitively confirms the placement of the chlorine atom and the fluorophenyl ring, ensuring downstream drug development decisions are based on absolute structural truth.

References

  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • Crystallization Methods to Know for Crystallography. Fiveable.
  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. National Institutes of Health (NIH).
Comparative

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde control compound comparison in assays

Evaluating Imidazole-Core Control Compounds in Kinase and Receptor Assays: A Comparative Guide Featuring 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde Introduction In the landscape of drug discovery, the imidazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Imidazole-Core Control Compounds in Kinase and Receptor Assays: A Comparative Guide Featuring 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Introduction

In the landscape of drug discovery, the imidazole ring is a privileged scaffold, serving as the pharmacophoric core for blockbuster therapeutics ranging from angiotensin II (AT1) receptor antagonists to p38 mitogen-activated protein kinase (MAPK) inhibitors. However, highly conjugated, planar imidazole derivatives are notorious for generating false positives in high-throughput screening (HTS) via non-specific hydrophobic binding or assay interference (e.g., auto-fluorescence).

As an Application Scientist, I mandate the use of rigorous structural negative controls to establish a self-validating assay system. 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is an exceptional control compound for these workflows. While it retains the 4-fluorophenyl hydrophobic anchor common to many active inhibitors, its 5-chloro and 4-carbaldehyde substitutions electronically and sterically deactivate the core, preventing specific target engagement[1]. This guide provides a comparative analysis of this control compound against standard active therapeutics, detailing the causality behind its use in self-validating experimental protocols.

Mechanistic Context: Why This Specific Control?

To understand the utility of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, we must compare it to active industry benchmarks:

  • SB203580 (p38 MAPK Inhibitor): This active compound utilizes a 4-fluorophenyl group to anchor into the hydrophobic pocket of p38α, while its pyridyl nitrogen forms a critical hydrogen bond with the kinase hinge region (Met109)[2].

  • Losartan (AT1 Receptor Antagonist): Losartan relies on a 2-butyl-4-chloro-imidazole core linked to a biphenyl-tetrazole group to competitively block angiotensin II[3]. The direct synthetic precursor to this core is 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde[4].

By utilizing 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde in your assays, you isolate the hydrophobic contribution of the fluorophenyl group. The electron-withdrawing chloro and carbaldehyde groups alter the imidazole's pKa, completely ablating the hydrogen-bond donating/accepting capacity required for hinge-region or receptor-pocket binding. If an assay shows a "hit" with this control, the signal is definitively an artifact of non-specific hydrophobic aggregation.

Comparative Performance Data

The following table summarizes the quantitative pharmacological profiles of our control compound versus active industry standards. This data provides the baseline expectations for assay validation.

Compound NamePrimary TargetTarget IC₅₀LogP (est.)Assay Role
5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde None (Deactivated Core)>100 μM~2.8Structural Negative Control
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde None (Synthetic Precursor)>100 μM~2.1Synthetic Baseline Control[4]
SB203580 p38 MAPK (SAPK2a)50 nM~3.2Positive Active Control[2]
Losartan AT1 Receptor20 nM~4.0Positive Active Control[3]

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following workflows demonstrate how to deploy 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde to create a self-validating system.

Protocol 1: Primary Screen via TR-FRET Binding Assay

Causality: Imidazole-4-carbaldehydes possess extended conjugation that often leads to prompt auto-fluorescence, artificially inflating signals in standard fluorescence intensity (FI) assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it introduces a microsecond time delay before measurement. This allows prompt auto-fluorescence from the control compound to decay, thereby isolating the true target-binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde (Negative Control) and SB203580 (Positive Control) into a 384-well low-volume plate to achieve a final concentration gradient (10 μM to 0.1 nM).

  • Protein Addition: Add 5 μL of GST-tagged p38α (final concentration 5 nM) and incubate for 15 minutes at room temperature to allow hydrophobic equilibration.

  • Tracer Addition: Add 5 μL of a LanthaScreen™ Eu-anti-GST antibody and Kinase Tracer 199 mixture.

  • Incubation & Read: Incubate for 1 hour. Read on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation Check: The negative control must yield a flat baseline (Emission Ratio 665/615 nm equivalent to DMSO vehicle). Any dose-dependent signal indicates assay interference.

Protocol 2: Orthogonal Validation via Cellular Phospho-ELISA

Causality: Even if a compound shows no binding in a biochemical assay, it might disrupt cellular membranes or act as a non-specific aggregator in vitro, leading to false-positive phenotypic readouts. We use a cell-based Phospho-HSP27 ELISA to confirm that the negative control is truly biologically inert and non-toxic to the signaling cascade.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells at 10,000 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 10 μM of the control compound and SB203580 for 1 hour.

  • Stimulation: Induce p38 MAPK signaling by adding Anisomycin (1 μg/mL) for 30 minutes.

  • Lysis & ELISA: Aspirate media, lyse cells with RIPA buffer containing protease/phosphatase inhibitors. Transfer lysates to a pre-coated anti-HSP27 (Total and Phospho-Ser78) ELISA plate.

  • Detection: Add HRP-conjugated secondary antibodies, followed by TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

  • Validation Check: SB203580 must show an >80% reduction in Phospho-HSP27 signal. 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde must show <5% variance from the Anisomycin-only positive control, validating that the fluorophenyl-imidazole scaffold alone does not disrupt cellular kinase networks.

Assay Logic Visualization

The following diagram illustrates the self-validating logic flow, demonstrating how the structural control triages false positives and ensures assay integrity.

AssayWorkflow Start Compound Library Preparation TestComp 5-Chloro-3-(4-fluorophenyl) imidazole-4-carbaldehyde (Structural Negative Control) Start->TestComp ActiveComp SB203580 / Losartan (Positive Active Controls) Start->ActiveComp Assay1 Primary Screen: TR-FRET Binding Assay TestComp->Assay1 Assay2 Orthogonal Validation: Cellular Phospho-ELISA TestComp->Assay2 ActiveComp->Assay1 ActiveComp->Assay2 Assay1->Assay2 Hit Triage & Profiling ResultNeg Baseline Signal (Validates Specificity & Background) Assay2->ResultNeg Control Output ResultPos Target Inhibition (Validates Efficacy & Sensitivity) Assay2->ResultPos Active Output

Figure 1: Self-validating assay workflow utilizing structural negative controls for hit triage.

References

  • Can Jin, Jun Chen, and Weike. "A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2-ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT". CLOCKSS. 4

  • Namratha B, N. S Shetty, Atmesh S Pednekar and S. L Gaonkar. "Synthesis and characterization of novel 3-substituted-2-butyl-5-chloro-imidazol-4-carbaldehyde derivatives". Asian Publication Corporation. 1

  • MedChemExpress. "Losartan (DuP-753) | Angiotensin II Receptor Antagonist". MedChemExpress. 3

  • MedChemExpress. "Adezmapimod (SB 203580) | p38 MAPK Inhibitor". MedChemExpress. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Operational Safety Guide: Handling 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde This guide provides essential safety protocols and operational directives for the handling of 5-Chloro-3-(4-fluorophenyl)imidazole-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

This guide provides essential safety protocols and operational directives for the handling of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices to ensure your work is not only innovative but also fundamentally safe. The following protocols are designed to be a self-validating system of safety, grounded in authoritative data on analogous chemical structures.

Hazard Assessment and Risk Profile

Our assessment, based on data from analogous compounds, indicates that this reagent should be handled as, at minimum, a substance with the potential for the following hazards:

Hazard CategoryAnticipated Severity & EffectsRationale Based on Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed. [1][2]Imidazole and its derivatives are frequently categorized as harmful upon ingestion.[1][3]
Skin Corrosion / Irritation Causes skin irritation, potentially severe burns. [1][2]Halogenated imidazoles and related structures are known skin irritants and corrosives.[1][2][4]
Serious Eye Damage / Irritation Causes serious eye irritation, potentially severe damage. [1][2][3]This is a common hazard for this chemical class; direct contact with powder or solutions can cause significant injury.[2][4]
Respiratory Irritation May cause respiratory irritation. [2][3][4]As a fine powder, the compound poses a significant risk of inhalation, leading to irritation of the respiratory tract.[3][4]
Reproductive Toxicity Potential for fertility or unborn child damage. A known hazard for some basic imidazole compounds, this risk cannot be ruled out without specific data and must be considered.[1]

Causality Insight: The electrophilic nature of the aldehyde group, combined with the biological activity of the halogenated imidazole core, drives this hazard profile. These features can lead to covalent modification of proteins and other biomolecules, resulting in irritation, cellular damage, and toxicity.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following tiered approach ensures that the level of protection matches the level of risk. A lab coat, long pants, and closed-toe shoes are the minimum required attire for any laboratory work.[5]

Task DescriptionHand ProtectionEye & Face ProtectionBody ProtectionRespiratory Protection
Tier 1: Standard Handling (e.g., Weighing <1g in a fume hood, preparing dilute solutions)Double nitrile glovesChemical splash goggles (ANSI Z87.1 rated)[5]Flame-resistant lab coatNot required if performed strictly within a certified chemical fume hood.
Tier 2: Elevated Risk (e.g., Weighing >1g, bulk transfers, potential for dust generation)Double nitrile gloves or Silver Shield® under nitrile gloves[5]Chemical splash goggles and a full-face shield[5][6]Chemical-resistant apron over a lab coatN95 respirator or higher, based on institutional assessment and fit-testing.[7]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.

PPE_Selection cluster_input Experimental Task cluster_process Risk Assessment cluster_output Required PPE Ensemble start Handling Solid Compound quantity Quantity? start->quantity dust Potential for Dusting? quantity->dust < 1 gram tier2 Tier 2 PPE - Enhanced Gloves - Goggles + Face Shield - Apron over Lab Coat - Respirator quantity->tier2 > 1 gram tier1 Tier 1 PPE - Double Nitrile Gloves - Splash Goggles - Lab Coat dust->tier1 Low dust->tier2 High

Caption: PPE selection flowchart based on task and quantity.

Safe Handling & Operational Workflow: Weighing and Stock Solution Preparation

This protocol provides a self-validating workflow for a common laboratory task. Each step is designed to minimize exposure and ensure operational integrity.

Location: All handling of the solid compound must be performed inside a certified chemical fume hood.[1][2]

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Cover the work surface with disposable absorbent bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, vial, solvent, vortexer) within the hood.

    • Ensure a dedicated, sealed waste container is present in the hood.

  • Donning PPE:

    • Put on the appropriate Tier 1 or Tier 2 PPE as determined by your risk assessment. Ensure gloves are pulled over the cuffs of the lab coat.

  • Weighing the Compound:

    • Carefully open the reagent container. Avoid creating puffs of air that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Keep the sash of the fume hood at the lowest practical height during the transfer.

    • Promptly and securely close the main reagent container.

  • Preparing the Solution:

    • Carefully transfer the weighed powder into the destination vial. A powder funnel may be used to prevent loss.

    • Add the solvent to the vial, cap it securely, and mix until the solid is fully dissolved.

  • Immediate Cleanup:

    • Dispose of the used weigh boat, bench paper, and any other contaminated disposables directly into the sealed waste container within the fume hood.

  • Doffing PPE:

    • Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated waste container.

    • Remove the apron and face shield (if used).

    • Step away from the immediate work area.

    • Remove the lab coat, followed by goggles.

    • Remove the final pair of gloves, turning them inside out as you remove them.

    • Wash hands thoroughly with soap and water.[2]

Handling and Preparation Workflow

Handling_Workflow prep 1. Preparation - Designate area in fume hood - Gather equipment - Prepare waste container don 2. Don PPE - Select Tier 1 or 2 - Ensure proper fit prep->don handle 3. Compound Handling - Weigh solid in fume hood - Prepare solution don->handle cleanup 4. Immediate Cleanup - Dispose of contaminated items - Wipe down surfaces handle->cleanup doff 5. Doff PPE & Hygiene - Remove PPE in correct order - Wash hands thoroughly cleanup->doff

Caption: Step-by-step workflow for safe handling and preparation.

Emergency Response and Disposal

Spill Management:

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite), collect it into a sealed container, and dispose of it as hazardous waste.[2]

  • Large Spill: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

Waste Disposal: All contaminated materials, including gloves, weigh boats, bench paper, and excess reagent, must be collected in a clearly labeled, sealed container.[8] The container must be marked as hazardous chemical waste and disposed of according to your institution's specific EHS guidelines. Do not mix this waste with other waste streams.[8]

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.[Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management), U.S. Department of Health and Human Services.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd.[Link]

  • UAH Laboratory Personal Protective Equipment. University of Alabama in Huntsville.[Link]

Sources

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